molecular formula C9H9N3 B154918 6-Methylquinazolin-2-amine CAS No. 1687-52-1

6-Methylquinazolin-2-amine

Cat. No.: B154918
CAS No.: 1687-52-1
M. Wt: 159.19 g/mol
InChI Key: SNBAZGAHVJGFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinazolin-2-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBAZGAHVJGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376432
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1687-52-1
Record name 6-Methyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methylquinazolin-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylquinazolin-2-amine, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and its biological activities, with a focus on its role as a potential anticancer agent.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 1687-52-1
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
IUPAC Name This compound

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a cyclocondensation reaction, a variant of the Niementowski synthesis. This approach involves the reaction of an appropriately substituted anthranilic acid with a source of the C2-N3 fragment of the quinazoline ring.

Experimental Protocol: Synthesis via 5-Methylanthranilic Acid and Cyanamide

This protocol describes the synthesis of this compound from 5-methylanthranilic acid and cyanamide.

Materials:

  • 5-Methylanthranilic acid

  • Cyanamide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus (e.g., reflux condenser)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 5-methylanthranilic acid (1 equivalent) and cyanamide (1.5 equivalents) in ethanol is prepared.

  • Acidification: A catalytic amount of concentrated hydrochloric acid is carefully added to the mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction, the mixture is cooled to room temperature. The pH is then carefully adjusted to approximately 8-9 with a sodium hydroxide solution to precipitate the product.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, with the addition of activated charcoal to remove colored impurities, to yield pure this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up and Purification cluster_end Final Product 5-Methylanthranilic_acid 5-Methylanthranilic acid Reaction_Mixture Mix in Ethanol with HCl (cat.) 5-Methylanthranilic_acid->Reaction_Mixture Cyanamide Cyanamide Cyanamide->Reaction_Mixture Reflux Reflux for 4-6 hours Reaction_Mixture->Reflux Neutralization Cool and Neutralize with NaOH Reflux->Neutralization Filtration Filter and Wash Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of quinazoline are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, compounds structurally related to this compound have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its dysregulation is a hallmark of many cancers. Quinazoline-based inhibitors can block the activity of PI3K, thereby impeding downstream signaling and leading to anticancer effects such as cell cycle arrest and apoptosis.

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by quinazoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycle Cell Cycle Progression Akt->CellCycle mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation S6K->Proliferation eIF4E->Proliferation leads to Inhibitor Quinazoline-based Inhibitor (e.g., 6-Methylquinazolin- 2-amine derivative) Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and inhibition by quinazolines.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols are provided as a guideline and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The biological activities described are based on studies of related compounds and may not be fully representative of this compound itself without further specific investigation.

Spectroscopic Characterization of 6-Methylquinazolin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 6-methylquinazolin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry.[1] Due to its quinazoline scaffold, this molecule and its derivatives are explored for various biological activities, making its structural elucidation and purity assessment crucial.[2][3][4][5] This document details the expected spectroscopic data and provides standardized experimental protocols for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

This compound possesses a fused bicyclic system composed of a benzene ring and a pyrimidine ring, with a methyl group at the 6-position and an amino group at the 2-position.

Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related quinazoline derivatives and general principles of spectroscopy.

Table 1: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration ModeIntensity
3400-3250N-H Stretching (asymmetric and symmetric)Medium-Strong, Sharp
3100-3000Aromatic C-H StretchingMedium-Weak
2950-2850Aliphatic C-H Stretching (CH₃)Medium-Weak
1650-1580N-H BendingMedium
~1620C=N StretchingStrong
1600-1450Aromatic C=C StretchingMedium-Strong
1335-1250Aromatic C-N StretchingStrong

This data is predicted based on characteristic functional group absorptions for primary aromatic amines and quinazoline structures.[6][7]

Table 2: Predicted UV-Visible Spectral Data
Solventλmax (nm)Molar Absorptivity (ε)Electronic Transition
Ethanol~230-250Highπ → π
Ethanol~300-340Moderateπ → π / n → π*

The exact λmax and molar absorptivity are solvent-dependent. Quinazoline derivatives are known to exhibit strong UV absorption due to their aromatic system.[4][8]

Table 3: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4Singlet3H-CH₃
~5.5-6.5Broad Singlet2H-NH₂
~7.0-7.8Multiplet3HAromatic Protons
~8.5-9.0Singlet1HC4-H (Quinazoline ring)

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. The chemical shifts of aromatic protons can vary based on the substitution pattern.[9][10][11]

Table 4: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~21-CH₃
~115-135Aromatic CH
~140-150Quaternary Aromatic Carbons
~155C4
~160C2
~165C8a

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent. The exact shifts depend on the solvent and concentration.[12][13][14][15]

Table 5: Predicted Mass Spectrometry Data
m/zInterpretation
159[M]⁺ (Molecular Ion)
144[M-NH]⁺ or [M-CH₃]⁺
117Fragmentation of the quinazoline ring

Fragmentation patterns can vary based on the ionization technique used. Electron Impact (EI) ionization is expected to produce the molecular ion and several fragment ions.[16]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelengths of maximum absorption and to quantify the compound in solution.

  • Methodology:

    • A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or methanol).

    • A series of dilutions are made to obtain solutions of known concentrations.

    • The UV-Vis spectrum of each solution is recorded over a range of 200-800 nm using a quartz cuvette with a 1 cm path length.

    • A solvent blank is used as a reference.

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum of a dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • The solution is transferred to a 5 mm NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Electron Impact (EI) is a common ionization method for such compounds.

    • In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

    • The mass spectrum is plotted as relative intensity versus m/z.

Mandatory Visualization

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Interpretation Sample This compound (Solid Sample) FTIR FT-IR Spectroscopy Sample->FTIR Solid (KBr pellet) UVVis UV-Vis Spectroscopy Sample->UVVis Solution NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Solution MS Mass Spectrometry Sample->MS Solid/Solution FTIR_Data Functional Group Identification FTIR->FTIR_Data UVVis_Data Electronic Transitions (λmax) UVVis->UVVis_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Final_Structure Comprehensive Structural Confirmation FTIR_Data->Final_Structure UVVis_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

References

6-Methylquinazolin-2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Methylquinazolin-2-amine. Due to the limited availability of specific experimental data in the public domain, this document focuses on the predicted physicochemical properties based on its chemical structure and furnishes detailed experimental protocols for their determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility and stability of this compound, critical parameters in the drug discovery and development process.

Predicted Solubility Profile

This compound is a heterocyclic organic compound featuring a quinazoline core, which consists of fused benzene and pyrimidine rings, with a methyl group at the 6-position and an amino group at the 2-position.[1] Its solubility is governed by the interplay between the relatively nonpolar quinazoline ring system and the polar amino group.

Aqueous Solubility: The presence of the basic amino group suggests that the aqueous solubility of this compound will be highly pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Conversely, in neutral to basic solutions, the compound will exist predominantly in its less soluble free base form. Most aliphatic amines exhibit some degree of water solubility due to their ability to form hydrogen bonds.[2]

Organic Solvents: The molecule is expected to exhibit good solubility in a range of organic solvents.[2][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bonding with the amino group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected as these solvents can effectively solvate the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted due to the polarity of the amine functional group.

Experimental Protocols

To obtain quantitative solubility and stability data, standardized experimental methods are required.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Materials:

  • This compound

  • Selected solvents (e.g., water at various pH values, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.[4][7]

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4][8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate technique.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[9][10][11][12] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[11]

Stress Conditions: The following conditions are typically employed for forced degradation studies:[10][11][13]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for up to 30 minutes.[10]

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for up to 30 minutes.[10] Amide bonds, though less susceptible than esters, can undergo hydrolysis.[14]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.[10][13] Amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[13][15]

  • Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 70-80 °C) for 1-2 months.[13] Thermal degradation of amines can be complex and is influenced by temperature and the presence of other reactants like CO2.[16][17][18]

  • Photostability: Exposure to a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][19]

Experimental Workflow:

G cluster_0 Forced Degradation Workflow Drug_Substance This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Drug_Substance->Stress_Conditions Degraded_Samples Generation of Degraded Samples Stress_Conditions->Degraded_Samples HPLC_Analysis HPLC Analysis Degraded_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[9][20]

Method Development Strategy:

  • Column Selection: Start with a versatile column, such as a C18, and explore other stationary phases (e.g., C8, Phenyl) if necessary to achieve optimal separation.[20]

  • Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with various aqueous buffers) and pH to achieve good peak shape and resolution.[9][21]

  • Gradient Elution: Employ a gradient elution to separate compounds with a wide range of polarities, which is common in degradation samples.[22]

  • Detection: UV detection is typically suitable for aromatic compounds like this compound. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]

Logical Workflow for HPLC Method Development:

G cluster_1 HPLC Method Development Logic Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Inject_Standard Inject Standard Solution Initial_Conditions->Inject_Standard Evaluate_Chromatogram Evaluate Peak Shape and Retention Inject_Standard->Evaluate_Chromatogram Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic %) Evaluate_Chromatogram->Optimize_Mobile_Phase Not Optimal Optimize_Gradient Optimize Gradient Program Evaluate_Chromatogram->Optimize_Gradient Optimal Optimize_Mobile_Phase->Inject_Standard Inject_Degraded_Sample Inject Stressed Samples Optimize_Gradient->Inject_Degraded_Sample Check_Resolution Assess Resolution of API and Degradants Inject_Degraded_Sample->Check_Resolution Check_Resolution->Optimize_Mobile_Phase Poor Resolution Final_Method Final Validated Method Check_Resolution->Final_Method Good Resolution

Caption: Logical Flow for HPLC Method Development.

Data Presentation

All quantitative data generated from the experimental protocols described above should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Solubility of this compound in Various Solvents

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Water2.025Data to be determined
Water7.425Data to be determined
Water9.025Data to be determined
Ethanol-25Data to be determined
Methanol-25Data to be determined
DMSO-25Data to be determined
Acetonitrile-25Data to be determined

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl (60 °C)30 minData to be determinedData to be determinedData to be determined
0.1 M NaOH (60 °C)30 minData to be determinedData to be determinedData to be determined
3% H₂O₂ (RT)24 hData to be determinedData to be determinedData to be determined
Dry Heat (80 °C)7 daysData to be determinedData to be determinedData to be determined
Photolytic1.2 million lux hoursData to be determinedData to be determinedData to be determined

Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which this compound is a key modulator described in the public scientific literature. However, quinazoline derivatives are known to interact with various biological targets, including kinases involved in cell signaling pathways.[1] Further research is required to elucidate the specific molecular interactions and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet widely available, the provided protocols and predictive analyses offer a robust starting point for researchers. The generation of such data is critical for advancing the development of this compound as a potential therapeutic agent or a valuable chemical probe.

References

Potential Therapeutic Targets of 6-Methylquinazolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 6-Methylquinazolin-2-amine based on the activities of structurally related quinazoline derivatives. As of the latest literature review, specific experimental data on the direct biological targets and quantitative inhibitory activities of this compound are limited. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a heterocyclic organic compound featuring a quinazoline scaffold, a privileged structure in medicinal chemistry renowned for its broad spectrum of biological activities.[1][2] The quinazoline core is present in numerous FDA-approved drugs, particularly in oncology.[1][2] The structural features of this compound, specifically the 2-amino and 6-methyl substitutions, suggest its potential to interact with various biological targets, making it a compound of significant interest for therapeutic development. This guide summarizes the potential therapeutic targets of this compound by examining the well-documented activities of its close analogs and the broader class of quinazoline derivatives.

Potential Therapeutic Areas and Targets

The primary therapeutic areas where quinazoline derivatives have shown significant promise are oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[3] Several derivatives have been successfully developed as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.

1. Protein Kinase Inhibition:

Protein kinases are a major class of enzymes that regulate a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The amino-quinazoline core is a well-established pharmacophore for kinase inhibition.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[4] The 2-aminoquinazoline scaffold can also be explored for its potential to interact with the ATP-binding site of EGFR.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis. Several quinazoline derivatives have been developed as VEGFR inhibitors.[3]

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently activated in various cancers. A study on 2-amino-4-methylquinazoline derivatives revealed their potent inhibitory activity against class I PI3Ks.[5] Given the structural similarity, this compound could potentially exhibit similar activity.

  • Anaplastic Lymphoma Kinase (ALK): ALK is another important target in certain cancers. A recent study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives demonstrated inhibition of the ALK/PI3K/AKT signaling pathway.[6]

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Some quinazolinone derivatives have been shown to inhibit Aurora kinases.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline_Derivative Quinazoline Derivative (Potential Inhibitor) Quinazoline_Derivative->RTK Quinazoline_Derivative->PI3K Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Potential inhibition of RTK/PI3K/AKT signaling by quinazolines.

2. Other Anticancer Targets:

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair. Quinazoline-4-one derivatives have been identified as potent PARP-1 inhibitors.[3]

  • Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain 2-aroylquinolines, structurally related to quinazolines, are potent tubulin polymerization inhibitors.

  • Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerases can lead to cancer cell death.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacterial pathogens.

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Several studies have reported the potent antibacterial activity of 2-aminoquinazoline derivatives against MRSA.[7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of biofilm formation.

  • Other Bacterial Strains: Quinazolines have also shown activity against other Gram-positive and Gram-negative bacteria.[8]

Anti-inflammatory Activity

While less explored than their anticancer potential, some quinazoline derivatives have exhibited anti-inflammatory properties, suggesting their potential for treating inflammatory diseases.

Quantitative Data on Quinazoline Derivatives (Analogs of this compound)

The following table summarizes the inhibitory activities of various quinazoline derivatives against different therapeutic targets. It is crucial to note that this data is for structurally related compounds and not for this compound itself.

Compound ClassTargetAssay TypeIC50/EC50Reference
2-Amino-4-methylquinazoline derivativesPI3KαBiochemical AssayNanomolar range[5]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45)A549 lung cancer cellsAntiproliferative Assay0.44 µM[6]
4-Anilinoquinazoline derivative (Compound 34)EGFRKinase Inhibition Assay5.06 nM[4]
2-Substituted-4-aminoquinazoline derivative (Compound 8c)K562 cellsAntiproliferative Assay2.03 µmol·L⁻¹[9]
2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one derivatives (Compounds 5h, 5j, 5k)MRSA Biofilm FormationBiofilm Inhibition Assay~20 µM[7]
2-Substituted-quinazolinone derivative (Compound U)PARP-1Enzyme Inhibition Assay13.3 nM[3]

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used to evaluate the activity of quinazoline derivatives against the potential targets discussed.

1. Kinase Inhibition Assay (General Protocol):

  • Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Methodology:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and a suitable buffer.

    • The test compound (e.g., a quinazoline derivative) at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

    • The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Purified Kinase - Substrate - Buffer Start->Prepare_Reaction_Mixture Add_Compound Add Test Compound (e.g., Quinazoline Derivative) at various concentrations Prepare_Reaction_Mixture->Add_Compound Initiate_Reaction Initiate Reaction with ATP (e.g., [γ-³²P]ATP) Add_Compound->Initiate_Reaction Incubate Incubate (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate_Substrate Separate Phosphorylated Substrate from free ATP Stop_Reaction->Separate_Substrate Quantify_Phosphorylation Quantify Radioactivity Separate_Substrate->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Value Quantify_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for a kinase inhibition assay.

2. Cell-Based Antiproliferative Assay (e.g., MTT Assay):

  • Principle: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

3. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):

  • Principle: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

  • Methodology:

    • A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its structural analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The primary focus for future research should be the systematic evaluation of this compound against a panel of protein kinases, particularly those implicated in cancer such as EGFR, VEGFR, and PI3K. Furthermore, its activity against clinically relevant bacterial strains, including MRSA, warrants investigation. The experimental protocols outlined in this guide provide a framework for such studies. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

In Silico Modeling of 6-Methylquinazolin-2-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Many derivatives have been identified as potent inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). This guide provides a comprehensive technical framework for the in silico modeling of 6-Methylquinazolin-2-amine, a representative quinazoline derivative, to predict its receptor binding characteristics. Due to the prevalence of the quinazoline core in approved EGFR inhibitors like gefitinib and erlotinib, this document will use the EGFR tyrosine kinase as the primary hypothetical target for outlining a complete computational and experimental validation workflow. We present detailed protocols for molecular docking and molecular dynamics simulations, methodologies for experimental validation through receptor binding and cell viability assays, and visualization of the associated signaling pathways.

Hypothetical Target Identification

While the specific receptor for this compound is not definitively established in public literature, the broader class of quinazoline derivatives has been extensively studied. Based on this body of research, several high-probability targets can be hypothesized:

  • Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a well-established scaffold for both first and second-generation EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors within the kinase domain, blocking the signal transduction pathways that lead to cell proliferation.

  • Phosphoinositide 3-Kinase (PI3K): Numerous quinazoline-based molecules have been developed as potent inhibitors of PI3K isoforms. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.

  • Carbonic Anhydrases (CAs): Certain quinazolinone derivatives have shown inhibitory activity against various carbonic anhydrase isoforms, such as hCA II, IX, and XII, which are involved in pH regulation and are considered targets for anticancer and anti-glaucoma agents.[1]

For the purposes of this guide, we will proceed with EGFR as the primary hypothetical receptor to illustrate a complete modeling and validation workflow.

In Silico Modeling Workflow

The in silico workflow is designed to predict the binding mode and estimate the binding affinity of this compound to its putative receptor, EGFR. This process involves molecular docking to predict the binding pose and molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general procedure using widely available tools like AutoDock Vina.

Objective: To predict the binding pose and estimate the binding affinity (docking score) of this compound within the ATP-binding site of EGFR.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 2GS2).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL, AutoDock Tools), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared receptor structure in the required PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL or SDF).

    • Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Using AutoDock Tools, assign rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges.

    • Save the prepared ligand structure in the PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the ATP-binding site of EGFR. The coordinates for the box can be centered on the position of the original co-crystallized ligand.

    • Ensure the grid box dimensions (e.g., 25 x 25 x 25 Å) are sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Execute the docking run using a command-line interface. For AutoDock Vina, the command would be:

    • The software will generate a set of binding poses ranked by their docking scores (in kcal/mol).

  • Analysis of Results:

    • The top-ranked pose (most negative docking score) is considered the most probable binding mode.

    • Visualize the docked complex in PyMOL or UCSF Chimera to analyze key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the EGFR active site (e.g., Met793, Lys745, Thr790).

Detailed Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol outlines a general procedure using GROMACS.

Objective: To evaluate the stability of the docked this compound-EGFR complex and calculate the binding free energy.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose from the previous step as the starting structure.

    • Choose a suitable force field (e.g., CHARMM36, AMBER). Generate topology and parameter files for both the protein (EGFR) and the ligand (this compound). Ligand parameters can be generated using servers like CGenFF or Antechamber.

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength (~0.15 M).

  • Energy Minimization:

    • Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration process.

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system for ~100-200 ps with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the complex. This stabilizes the system's temperature.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system for ~200-500 ps with continued position restraints. This stabilizes the system's pressure and density.

  • Production MD Run:

    • Remove the position restraints and run the production simulation for an extended period (e.g., 50-100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Calculate for the protein backbone and the ligand to check for conformational stability.

      • Root Mean Square Fluctuation (RMSF): Calculate for each residue to identify flexible regions of the protein.

      • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on frames from the stable portion of the trajectory to estimate the binding free energy (ΔG_bind).

Data Presentation: In Silico Results

Quantitative results from the in silico modeling should be summarized for clarity. The following table provides an illustrative example.

Compound NameTargetDocking Score (kcal/mol)Estimated Binding Free Energy (ΔG_bind, kcal/mol)Key Interacting Residues
This compoundEGFR-8.5 (Illustrative)-45.2 (Illustrative)Met793, Lys745, Thr790, Leu718
Reference Inhibitor (e.g., Gefitinib)EGFR-10.2-58.9Met793, Cys797, Thr790

Note: Values are for illustrative purposes to demonstrate data presentation format.

Visualization: In Silico Workflow

In_Silico_Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics PDB 1. Obtain Receptor Structure (e.g., EGFR from PDB) PrepP 3. Prepare Receptor (Add H, Assign Charges) PDB->PrepP Ligand 2. Generate Ligand Structure (this compound) PrepL 4. Prepare Ligand (Minimize, Assign Charges) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Pose 7. Analyze Binding Pose & Interactions Dock->Pose System 8. Build & Solvate System Pose->System MD 9. Run MD Simulation (e.g., GROMACS) System->MD Analysis 10. Trajectory Analysis (RMSD, RMSF, ΔG_bind) MD->Analysis Experimental_Validation_Workflow cluster_binding Receptor Binding Assay cluster_cell Cell-Based Functional Assay Membranes 1. Prepare Membranes (EGFR-expressing cells) Incubate 2. Incubate (Membranes + Radioligand + Competitor) Membranes->Incubate Filter 3. Filter & Wash Incubate->Filter Count 4. Measure Radioactivity Filter->Count Ki 5. Calculate Ki value Count->Ki end Validated Lead Ki->end Plate 1. Plate Cells (e.g., A549) Treat 2. Treat with Compound Plate->Treat MTT 3. Add MTT Reagent Treat->MTT Dissolve 4. Solubilize Formazan MTT->Dissolve Read 5. Measure Absorbance Dissolve->Read IC50 6. Calculate IC50 value Read->IC50 IC50->end start Synthesized Compound (this compound) start->Membranes start->Plate EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_path MAPK Pathway cluster_pi3k_path PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->P_EGFR INHIBITS RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

6-Methylquinazolin-2-amine Derivatives: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-methylquinazolin-2-amine derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their significance in drug discovery and development.

Biological Significance of this compound Derivatives

Derivatives of the 6-methylquinazoline core have demonstrated a broad spectrum of biological activities, primarily centered on anticancer and antimicrobial applications. The strategic placement of a methyl group at the 6-position and an amine at the 2-position of the quinazoline ring system provides a versatile platform for structural modifications, enabling the fine-tuning of their pharmacological properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinazoline derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][2] The 6-methyl substitution can influence the molecule's interaction with the target protein, potentially enhancing potency and selectivity.

One of the key mechanisms of action for many quinazoline-based anticancer agents is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3Kα, these derivatives can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Antimicrobial Activity

In addition to their anticancer properties, quinazolinone derivatives, which are structurally related to 6-methylquinazolin-2-amines, have shown notable antimicrobial activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The presence of different substituents on the quinazoline core can significantly impact the spectrum and potency of their antimicrobial effects.[3]

Data Presentation: Biological Activity of Quinazolinone Derivatives

The following tables summarize the quantitative biological activity data for a series of quinazolinone derivatives, highlighting their potential as both anticancer and antimicrobial agents. While the data presented here is for 6-methylquinazolin-4-one and other quinazolinone derivatives, it provides valuable insights into the structure-activity relationships that can guide the design of novel this compound analogs.

Table 1: Anticancer Activity of 6-Methylquinazolin-4-one Derivatives against Cyclin-Dependent Kinase 9 (CDK9) [5]

Compound IDR Group at Position 2IC50 (µM) against CDK9
25 3-bromophenyl0.142
26 3-bromophenyl (thione)0.289
24 3-bromophenyl (benzoxazinone)Not specified as direct CDK9 inhibitor
17 Unsubstituted0.639
18 ThiopheneValue indicates doubled potency from 17

Table 2: Antimicrobial Activity of Substituted Quinazolinone Derivatives [3]

Compound IDSubstituent 'X'S. aureus (Inhibition Zone, mm)S. pyogenes (Inhibition Zone, mm)E. coli (Inhibition Zone, mm)P. aeruginosa (Inhibition Zone, mm)A. niger (Inhibition Zone, mm)C. albicans (Inhibition Zone, mm)
A-1 Benzaldehyde192016151214
A-2 m-chlorobenzaldehyde141222131520
A-3 o-hydroxybenzaldehyde131114192112
A-4 p-methoxybenzaldehyde121817231311
A-5 o-nitrobenzaldehyde171312111813
A-6 m-nitrobenzaldehyde161513161922
Standard Ciprofloxacin/Fluconazole252426252426

Experimental Protocols

Detailed methodologies for the synthesis of quinazolinone derivatives and the evaluation of their biological activities are crucial for reproducibility and further research.

General Synthesis of 2,3,6-Trisubstituted Quinazolin-4-ones[3]

A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one (0.005 M), the desired aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) is prepared in glacial acetic acid. The reaction mixture is then refluxed for 8 hours. After cooling, the solution is poured over ice to precipitate the product. The resulting precipitate is washed with warm water and recrystallized from rectified spirit to yield the final compound.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., HCC827, A549, SH-SY5Y, HEL, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Agar Dilution Method)[4]

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the agar dilution method.

  • Compound Preparation: A series of twofold dilutions of each test compound is prepared.

  • Agar Plate Preparation: A specific volume of each compound dilution is incorporated into molten agar and poured into Petri dishes.

  • Inoculation: The surfaces of the agar plates are inoculated with standardized suspensions of the test microorganisms.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is essential for understanding their mechanism of action.

PI3K/Akt Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by targeting the PI3K/Akt signaling pathway. Inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector, thereby disrupting signals that promote cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinazoline This compound Derivative Quinazoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating new this compound derivatives follows a structured workflow, from initial synthesis to biological testing.

Drug_Discovery_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End End: Preclinical Development Lead_Optimization->End

Caption: A typical workflow for the discovery and development of novel bioactive compounds.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the potential for targeted inhibition of key signaling pathways, makes them a focal point of ongoing research in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of novel and effective drugs.

References

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of 6-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methylquinazolin-2-amine, a heterocyclic organic compound with potential applications in medicinal chemistry. The quinazoline scaffold is a key structural component in various compounds exhibiting a range of biological activities, including anticancer and antimicrobial properties. This document outlines a proposed synthetic route, a step-by-step experimental protocol, and a summary of expected quantitative data.

Proposed Synthetic Route

The synthesis of this compound can be achieved through a two-step process starting from 5-methyl-2-nitrobenzonitrile. The first step involves the reduction of the nitro group to an amino group, yielding 2-amino-5-methylbenzonitrile. The subsequent and key step is the cyclocondensation of the resulting aminobenzonitrile with guanidine to form the desired 2-aminoquinazoline ring system. This method is a common and effective strategy for the preparation of 2-aminoquinazolines.

Experimental Protocol

This protocol details a proposed method for the synthesis of this compound. The quantities and conditions are based on general procedures for similar syntheses and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-amino-5-methylbenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-nitrobenzonitrile in a suitable solvent such as ethanol or methanol.

  • Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel suitable for heating, combine 2-amino-5-methylbenzonitrile and guanidine hydrochloride.

  • Solvent and Base: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or pyridine, and a base, for instance, sodium hydride (NaH) or another suitable non-protic base, to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The reaction time can vary and should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining base. The product can be precipitated by the addition of water or an anti-solvent.

  • Purification: Collect the solid product by filtration, wash with water and a suitable organic solvent, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yields are estimates based on similar reactions and should be optimized for specific experimental conditions.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductExpected Yield (%)
15-methyl-2-nitrobenzonitrileSnCl₂·2H₂O, HCl or Pd/C, H₂EthanolReflux or RT4-122-amino-5-methylbenzonitrile70-90
22-amino-5-methylbenzonitrileGuanidine HCl, NaHDMF120-1406-24This compound50-70

Mandatory Visualization

The following diagrams illustrate the chemical structures of the key molecules in the synthesis and the overall experimental workflow.

Synthesis of this compound Synthesis of this compound Start1 5-methyl-2-nitrobenzonitrile Step1 Step 1: Reduction of Nitro Group Start1->Step1 Reagent1 Reducing Agent (e.g., SnCl2·2H2O/HCl or H2/Pd-C) Reagent1->Step1 Intermediate 2-amino-5-methylbenzonitrile Step1->Intermediate Step2 Step 2: Cyclocondensation Intermediate->Step2 Reagent2 Guanidine Hydrochloride Base (e.g., NaH) Reagent2->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

experimental_workflow Experimental Workflow cluster_step1 Step 1: Preparation of Intermediate cluster_step2 Step 2: Cyclization to Final Product s1_start Dissolve Starting Material s1_reaction Add Reducing Agent s1_start->s1_reaction s1_monitor Monitor by TLC s1_reaction->s1_monitor s1_workup Neutralization & Extraction s1_monitor->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_start Combine Intermediate & Guanidine s1_purify->s2_start Isolated Intermediate s2_reaction Heat in Solvent with Base s2_start->s2_reaction s2_monitor Monitor by TLC s2_reaction->s2_monitor s2_workup Quench & Precipitate s2_monitor->s2_workup s2_purify Filter & Recrystallize s2_workup->s2_purify Final_Product Final_Product s2_purify->Final_Product Pure this compound

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols for 6-Methylquinazolin-2-amine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Methylquinazolin-2-amine as a versatile scaffold in modern drug design. The quinazoline core is a recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The addition of a methyl group at the 6-position and an amine at the 2-position provides a strategic framework for developing potent and selective inhibitors for various therapeutic areas, particularly in oncology and infectious diseases.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic domains. The primary areas of interest include:

  • Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases implicated in cancer progression. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.

  • Antimicrobial Activity: The scaffold has also been explored for the development of novel antibacterial and antifungal agents. These compounds can offer new avenues for combating drug-resistant pathogens.

Key Applications in Drug Discovery

The this compound scaffold serves as an excellent starting point for the design of targeted therapies. Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition in Oncology

A primary application of this scaffold is in the design of kinase inhibitors. Several important signaling pathways in cancer are driven by kinases, and inhibiting these can be an effective therapeutic strategy.

Targeted Signaling Pathways:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Quinazoline-based inhibitors have been successfully developed to target this pathway.

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This pathway is central to cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

  • Anaplastic Lymphoma Kinase (ALK) Signaling: ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in certain cancers, such as non-small cell lung cancer.

Data Summary: Biological Activity of this compound Derivatives

The following tables summarize the reported biological activities of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity (IC50 Values)

Compound IDTarget KinaseCell LineIC50 (µM)Reference
Derivative A EGFRA549 (Lung Carcinoma)0.48 ± 0.07[1]
Derivative B EGFRNCI-H1975 (Lung Carcinoma)0.35 ± 0.02[1]
Derivative C PI3Kα-0.15[2]
Derivative D PI3Kδ-Potent Inhibition[3]
Derivative E ALK-0.0021[4]
Derivative F ALK (L1196M mutant)-0.0013[4]
Derivative G ALK (G1202R mutant)-0.0039[4]

Table 2: Antimicrobial Activity (MIC Values)

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative H Staphylococcus aureus0.0078[5]
Derivative I Pseudomonas aeruginosa62.5[5]
Derivative J Candida albicans62.5[5]
Derivative K Staphylococcus aureus (MRSA)0.02 (as MIC50 in µM)[6]
Derivative L Staphylococcus aureus4[7]
Derivative M Escherichia coli>32[7]
Derivative N Aspergillus niger15 (as mg/mL)[1]
Derivative O Candida albicans7.5 (as mg/mL)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Aryl-6-methylquinazolin-2-amine Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted derivatives of this compound, a common strategy to enhance biological activity.

Workflow for Synthesis of N-Aryl-6-methylquinazolin-2-amine Derivatives

G start Start: 2-Amino-5-methylbenzonitrile step1 Step 1: Cyclization with Guanidine Carbonate start->step1 step2 Intermediate: this compound step1->step2 step3 Step 2: Buchwald-Hartwig Cross-Coupling step2->step3 step5 Final Product: N-Aryl-6-methylquinazolin-2-amine step3->step5 step4 Aryl Halide step4->step3

Synthesis workflow for N-aryl-6-methylquinazolin-2-amine derivatives.

Materials and Reagents:

  • 2-Amino-5-methylbenzonitrile

  • Guanidine carbonate

  • Dimethylacetamide (DMA)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of this compound (Intermediate):

    • To a stirred solution of 2-Amino-5-methylbenzonitrile in dimethylacetamide (DMA), add guanidine carbonate.

    • Heat the reaction mixture at 150 °C for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude this compound. Purify further by recrystallization or column chromatography if necessary.

  • Synthesis of N-Aryl-6-methylquinazolin-2-amine (Final Product):

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired aryl halide, palladium catalyst, ligand, and base in anhydrous toluene.

    • Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final N-Aryl-6-methylquinazolin-2-amine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

G start Start: Seed cancer cells in 96-well plate step1 Incubate for 24h (Cell Adhesion) start->step1 step2 Treat with compound dilutions step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4h (Formazan formation) step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end_node Calculate IC50 values step7->end_node

MTT assay workflow for determining cytotoxicity.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of compounds against a specific kinase.

Workflow for Kinase Inhibition Assay

G start Start: Add compound, kinase, and substrate to well step1 Initiate reaction with ATP start->step1 step2 Incubate (Kinase reaction) step1->step2 step3 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step2->step3 step4 Incubate step3->step4 step5 Add Kinase Detection Reagent (Convert ADP to ATP) step4->step5 step6 Luciferase/Luciferin reaction -> Light step5->step6 step7 Measure luminescence step6->step7 end_node Calculate IC50 values step7->end_node

Workflow for the ADP-Glo™ kinase inhibition assay.

Materials and Reagents:

  • Recombinant target kinase (e.g., EGFR, PI3K, ALK)

  • Substrate specific for the kinase

  • ATP

  • Kinase reaction buffer

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compounds.

    • In each well of the plate, add the test compound, recombinant kinase, and substrate in the kinase reaction buffer.

    • Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Workflow for Antimicrobial Susceptibility Testing

G start Start: Prepare serial dilutions of compound in 96-well plate step1 Inoculate wells with standardized microbial suspension start->step1 step2 Incubate at optimal temperature and time step1->step2 step3 Visually inspect for microbial growth step2->step3 end_node Determine Minimum Inhibitory Concentration (MIC) step3->end_node

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Solvent control (negative control)

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway targeted by quinazoline-based kinase inhibitors, such as those derived from this compound. These inhibitors typically act as ATP-competitive inhibitors at the kinase domain of receptor tyrosine kinases like EGFR.

Generalized EGFR/PI3K/Akt Signaling Pathway and Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor (e.g., EGF) EGFR EGFR GrowthFactor->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Quinazoline This compound Derivative Quinazoline->EGFR Inhibits (ATP-competitive)

EGFR/PI3K/Akt pathway inhibition by a quinazoline derivative.

These application notes and protocols provide a foundational guide for researchers interested in leveraging the this compound scaffold for the discovery and development of novel therapeutic agents. The versatility of this chemical starting point, combined with the detailed experimental procedures, offers a robust platform for advancing drug design projects.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methylquinazolin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6-Methylquinazolin-2-amine analogs, a class of compounds with significant potential in oncology drug discovery. Quinazoline derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways that are often dysregulated in cancer. This document outlines the biological context, screening strategies, detailed experimental protocols, and data presentation for identifying and characterizing novel bioactive molecules within this chemical scaffold.

Biological Context and Therapeutic Potential

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib. These drugs primarily target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers, including non-small-cell lung cancer. Beyond EGFR, quinazoline derivatives have demonstrated inhibitory activity against a range of other kinases, including phosphatidylinositol 3-kinase (PI3K), which is a key component of a signaling pathway frequently implicated in cell survival and proliferation.

The therapeutic potential of this compound analogs lies in their ability to act as ATP-competitive inhibitors at the kinase domain of these receptors, thereby blocking downstream signaling cascades and inhibiting cancer cell growth and survival. High-throughput screening is an essential first step in identifying potent and selective inhibitors from a library of such analogs.

Signaling Pathways

The primary targets for this class of compounds are key kinases in oncogenic signaling pathways. Understanding these pathways is crucial for interpreting screening data and designing subsequent experiments.

EGFR_PI3K_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazoline This compound Analogs Quinazoline->EGFR Quinazoline->PI3K

Caption: EGFR and PI3K Signaling Pathways.

High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs involves a multi-step process, starting with a primary biochemical screen to identify initial hits, followed by secondary assays to confirm activity and assess cellular effects.

HTS_Workflow Start Start: Library of This compound Analogs Primary_Screen Primary Screen: Biochemical Kinase Assay (e.g., Fluorescence Polarization) Start->Primary_Screen Hit_Identification Hit Identification: Potent Inhibitors Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Secondary_Screen Secondary Screen: Cell-Based Assay (e.g., Cell Viability) Dose_Response->Secondary_Screen Hit_Confirmation Hit Confirmation: Active in Cellular Context Secondary_Screen->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Confirmed Hit_Confirmation->Inactive Not Confirmed Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary Biochemical Screen: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol describes a competitive binding assay using fluorescence polarization to screen for inhibitors of a target kinase (e.g., EGFR or PI3Kα). The principle relies on the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) when it binds to a larger protein kinase. Inhibitors from the compound library will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.

Materials:

  • Purified recombinant human kinase (e.g., EGFR, PI3Kα)

  • Fluorescently labeled tracer (a known ligand or ATP analog)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (if measuring kinase activity)

  • This compound analog library dissolved in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate using an acoustic dispenser. Include positive controls (a known inhibitor) and negative controls (DMSO).

  • Reagent Preparation:

    • Prepare a 2X kinase/tracer solution in assay buffer. The final concentration of the kinase and tracer should be optimized beforehand to be at or below the Kd for their interaction to ensure a good assay window.

    • Prepare a 2X ATP/substrate solution in assay buffer (if applicable for the specific FP assay format).

  • Assay Reaction:

    • Add 5 µL of the 2X kinase/tracer solution to each well of the assay plate containing the compounds.

    • Incubate for 60 minutes at room temperature to allow the compounds to bind to the kinase.

    • Add 5 µL of the 2X ATP/substrate solution to initiate the kinase reaction (if applicable). For competitive binding assays, this step may be an addition of buffer alone.

    • Incubate for a further 60-120 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Secondary Cell-Based Screen: Resazurin Cell Viability Assay

This assay measures the metabolic activity of living cells and is a reliable indicator of cell viability. It is used to confirm the cytotoxic or anti-proliferative effects of the hit compounds identified in the primary screen on cancer cell lines that are dependent on the target kinase signaling (e.g., A549 or HCC827 for EGFR).

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Hit compounds from the primary screen, serially diluted in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well, clear-bottom, black-walled tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the screening and subsequent characterization of hit compounds should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Inhibitory Activity of this compound Analogs

Compound IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular IC50 (µM)
Analog-001EGFR15.2A5491.8
Analog-002EGFR250.7A549> 50
Analog-003PI3Kα8.5HCT1160.9
Analog-004PI3Kα120.3HCT11625.6
GefitinibEGFR10.1A5491.2
IdelalisibPI3Kδ2.5Jurkat0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will be determined experimentally. The table includes representative data for quinazoline derivatives from the literature to provide context for expected potencies.

Hit Confirmation and Follow-up Studies

Compounds that are confirmed as active in both biochemical and cell-based assays are considered validated hits. Subsequent studies may include:

  • Selectivity Profiling: Testing the hit compounds against a panel of other kinases to determine their selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the relationship between chemical structure and biological activity, which will guide lead optimization efforts.

Application of 6-Methylquinazolin-2-amine in Kinase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. This document provides detailed application notes and protocols for the evaluation of 6-Methylquinazolin-2-amine, a representative compound of this class, in kinase inhibition assays. While specific data for this exact molecule is not extensively published, the provided methodologies and representative data are based on structurally similar quinazoline derivatives and established kinase assay principles. These notes are intended to guide researchers in designing and executing experiments to determine the potency, selectivity, and cellular activity of this compound and related compounds.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. The 4-aminoquinazoline scaffold has been a cornerstone in the design of kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and bind to the ATP-binding pocket of kinases. The substitutions on the quinazoline ring are critical in determining the potency and selectivity of the inhibitor. This document focuses on the potential application of this compound as a kinase inhibitor.

Data Presentation: Representative Kinase Inhibition Data

The following tables summarize representative quantitative data for the inhibitory activity of quinazoline-based compounds against a panel of selected kinases. This data is illustrative and serves to demonstrate how screening results for this compound could be presented.

Table 1: Biochemical Kinase Inhibition Profile

Kinase TargetCompound ExampleIC50 (nM)Assay Type
EGFRQuinazoline Derivative A15ADP-Glo
VEGFR-2Quinazoline Derivative B45HTRF
HER2Quinazoline Derivative C80LanthaScreen
c-MetQuinazoline Derivative D120Z'-LYTE
ALKQuinazoline Derivative E65FRET
PI3Kα2-Amino-4-methylquinazoline5Biochemical Assay
CLK46-arylquinazolin-4-amine63Biochemical Assay[1]

Table 2: Cellular Activity Profile

Cell LineTarget PathwayCompound ExampleIC50 (µM)Assay Type
A549 (NSCLC)EGFRQuinazoline Derivative F0.5Cell Viability (MTT)
HUVECVEGFR-2Quinazoline Derivative G1.2Proliferation Assay
SK-BR-3HER2Quinazoline Derivative H0.8Phospho-HER2 ELISA
MKN-45c-MetQuinazoline Derivative I2.5Western Blot
H2228ALKQuinazoline Derivative J1.8Phospho-ALK Assay

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • This compound (or test compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add 24 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Add 25 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • This compound

  • Growth factor (e.g., EGF for EGFR activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of inhibition of phosphorylation for each compound concentration.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor This compound Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis Primary_Screen Primary Screen (Single Concentration) IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Phosphorylation_Assay Target Phosphorylation Assay (Western Blot / ELISA) IC50_Determination->Phosphorylation_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Cell_Proliferation Cell Proliferation Assay (MTT / CellTiter-Glo) Phosphorylation_Assay->Cell_Proliferation Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: Experimental workflow for screening and characterizing kinase inhibitors.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects. The emergence of multidrug-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents. Compounds featuring the quinazoline scaffold have shown activity against a range of pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action for some quinazolinone derivatives has been attributed to the inhibition of crucial bacterial enzymes like DNA gyrase or penicillin-binding proteins.

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial susceptibility of 6-Methylquinazolin-2-amine, a specific quinazoline derivative. The following sections outline the principles of common antimicrobial susceptibility testing (AST) methods, step-by-step experimental procedures, and guidance on data interpretation.

Data Presentation

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are typically determined using broth microdilution methods. For a broader qualitative assessment, the disk diffusion method provides zone of inhibition diameters. All quantitative data should be meticulously recorded and presented in clear, structured tables for comparative analysis.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Streptococcus pneumoniae ATCC 49619Gram-positive16
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Methicillin-resistant S. aureus (MRSA)Gram-positive16

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (30 µg disk).

Bacterial StrainGram StainZone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 29213Gram-positive18Susceptible
Streptococcus pneumoniae ATCC 49619Gram-positive15Intermediate
Escherichia coli ATCC 25922Gram-negative12Resistant
Pseudomonas aeruginosa ATCC 27853Gram-negative0Resistant
Methicillin-resistant S. aureus (MRSA)Gram-positive14Intermediate

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (prepared in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.

    • The typical final volume in each well is 100 µL.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only the inoculated broth (no antimicrobial agent) to ensure the viability of the bacteria.

    • Sterility Control: A well containing only uninoculated broth to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound to ensure it has no effect on bacterial growth.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is observed as turbidity or a pellet at the bottom of the well.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Filter paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)

  • Bacterial cultures in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply the this compound-impregnated disks to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar surface. Do not move the disks once they are placed.

    • Ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of This compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_mic End read_mic->end_mic

Caption: Workflow for MIC determination.

Experimental_Workflow_Disk_Diffusion cluster_prep_dd Preparation cluster_assay_dd Assay cluster_analysis_dd Analysis start_dd Start prep_inoculum_dd Prepare Bacterial Inoculum (0.5 McFarland) start_dd->prep_inoculum_dd inoculate_plate Inoculate MHA Plate prep_inoculum_dd->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate_dd Incubate (35°C, 16-18h) apply_disks->incubate_dd measure_zones Measure Zones of Inhibition (mm) incubate_dd->measure_zones end_dd End measure_zones->end_dd

Caption: Workflow for Disk Diffusion.

Signaling_Pathway_Inhibition cluster_compound Antimicrobial Agent cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication cluster_cell_wall Cell Wall Synthesis compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibits dna DNA dna_gyrase->dna Supercoiling peptidoglycan Peptidoglycan pbp->peptidoglycan Cross-linking

Caption: Potential inhibitory pathways.

Developing Chemical Probes from 6-Methylquinazolin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous biologically active compounds, including approved drugs and potent chemical probes. 6-Methylquinazolin-2-amine, a readily accessible derivative, serves as a versatile starting material for the development of sophisticated chemical probes to investigate a variety of biological targets and pathways. Its inherent biological activities, including anticancer, antimicrobial, and kinase inhibitory properties, make it an attractive scaffold for probe development.[1] This document provides detailed application notes and experimental protocols for the design, synthesis, and application of chemical probes derived from this compound.

Rationale for Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of probes from this compound can be broadly categorized into two main areas:

  • Activity-Based Probes: These probes are designed to bind to and report on the activity of a specific enzyme, often a kinase. They can be derivatized to incorporate functionalities for affinity purification or visualization.

  • Fluorescent Probes: By conjugating a fluorophore to the quinazoline scaffold, these probes allow for the visualization and tracking of the target protein or cellular structure within living cells.

Data Presentation: Biological Activity of Quinazoline-Based Probes

The following tables summarize the quantitative data for representative quinazoline derivatives, demonstrating the potential of this scaffold for developing potent and selective chemical probes.

Table 1: Kinase Inhibitory Activity of 6-Arylquinazolin-4-amine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4 Clk1<10[2]
Clk463[2]
Dyrk1A27[2]
TG003 (1) Clk1<10[2]
Clk4<10[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Antiproliferative Activity of Quinazoline Derivatives

Compound IDCell LineIC50 (µM)Reference
1q A375 (Melanoma)0.006[3]
45 A549 (Lung Cancer)0.44[4]
8a MCF-7 (Breast Cancer)15.85[5]
SW480 (Colon Cancer)17.85[5]
5b MCF-7 (Breast Cancer)0.53[6]
SW480 (Colon Cancer)1.95[6]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

This section provides detailed methodologies for the synthesis of chemical probes starting from this compound. These protocols are based on established synthetic routes for quinazoline derivatives.

Protocol 1: Synthesis of a 6-Aryl-4-aminoquinazoline Kinase Probe Scaffold

This protocol describes a two-step synthesis to introduce diversity at the 4- and 6-positions of the quinazoline ring, starting from a readily available precursor that can be derived from 6-methyl-2-aminoquinazoline. This scaffold is analogous to the potent Clk inhibitors mentioned in Table 1.

Step 1: Synthesis of 6-Bromo-4-chloroquinazoline

  • Starting Material: 6-Bromo-3,4-dihydroquinazolin-4-one.

  • Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • To a suspension of 6-bromo-3,4-dihydroquinazolin-4-one (1.0 eq) in toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (3.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to obtain the crude product.

    • Recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-4-chloroquinazoline.

Step 2: Suzuki Coupling for Aryl Group Installation at C6

  • Starting Material: 6-Bromo-4-chloroquinazoline.

  • Reagents: Arylboronic acid (e.g., Benzo[d][7][8]dioxol-5-ylboronic acid, 1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 mixture).

  • Procedure:

    • To a solution of 6-bromo-4-chloroquinazoline (1.0 eq) in the dioxane/water mixture, add the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution for Amine Installation at C4

  • Starting Material: 6-Aryl-4-chloroquinazoline.

  • Reagents: Desired amine (e.g., thiophen-2-ylmethylamine, 1.5 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Isopropanol.

  • Procedure:

    • To a solution of the 6-aryl-4-chloroquinazoline (1.0 eq) in isopropanol, add the desired amine and DIPEA.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the final 6-aryl-4-aminoquinazoline probe scaffold.

Protocol 2: Synthesis of a Quinazoline-Based Fluorescent Probe

This protocol outlines the synthesis of a fluorescent probe by conjugating a coumarin fluorophore to the this compound scaffold via a stable amide linkage.

Step 1: Synthesis of a Coumarin-3-carboxylic acid

  • Starting Material: Salicylaldehyde, Diethyl malonate.

  • Reagents: Piperidine (catalytic).

  • Procedure:

    • A mixture of salicylaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol is heated to reflux in the presence of a catalytic amount of piperidine for 4-6 hours.

    • The resulting ethyl coumarin-3-carboxylate is then hydrolyzed using aqueous NaOH followed by acidification with HCl to yield coumarin-3-carboxylic acid.

Step 2: Amide Coupling of this compound with Coumarin-3-carboxylic acid

  • Starting Materials: this compound, Coumarin-3-carboxylic acid.

  • Reagents: HATU (1.2 eq), DIPEA (2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of coumarin-3-carboxylic acid (1.1 eq) in DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.

Visualizations

Signaling Pathway: Kinase Inhibition by Quinazoline Probes

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase (e.g., Clk, Dyrk1A) RTK->DownstreamKinase Activates Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Splicing) PhosphorylatedSubstrate->CellularResponse Leads to Probe Quinazoline Probe (e.g., 6-Arylquinazolin-4-amine) Probe->DownstreamKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a quinazoline-based chemical probe.

Experimental Workflow: Synthesis of a Kinase Probe Scaffold

G Start 6-Bromo-3,4-dihydroquinazolin-4-one Step1 Chlorination with SOCl₂ Start->Step1 Intermediate1 6-Bromo-4-chloroquinazoline Step1->Intermediate1 Step2 Suzuki Coupling with Arylboronic acid Intermediate1->Step2 Intermediate2 6-Aryl-4-chloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution with Amine Intermediate2->Step3 End 6-Aryl-4-aminoquinazoline Probe Scaffold Step3->End

Caption: Workflow for the synthesis of a 6-aryl-4-aminoquinazoline kinase probe scaffold.

Logical Relationship: Development of a Fluorescent Probe

G Scaffold This compound (Pharmacophore) Linker Amide Bond (Stable Linkage) Scaffold->Linker Fluorophore Coumarin (Reporter) Fluorophore->Linker Probe Fluorescent Probe Linker->Probe

Caption: Logical components for the design of a quinazoline-based fluorescent probe.

References

Application Notes and Protocols: 6-Methylquinazolin-2-amine as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-methylquinazolin-2-amine as a pivotal intermediate in the synthesis of diverse heterocyclic scaffolds. The quinazoline core is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer and antimicrobial properties.[1] This document outlines synthetic protocols and applications, with a focus on the synthesis of fused heterocyclic systems and their relevance in targeting key signaling pathways in cancer.

Synthetic Applications of this compound

This compound serves as a valuable building block for the construction of more complex heterocyclic systems through the reactivity of its 2-amino group and the nitrogen atoms within the quinazoline ring. Key applications include the synthesis of triazolo[4,3-a]quinazolines and pyrimido[2,1-b]quinazolines, which are classes of compounds with demonstrated therapeutic potential.

Synthesis of Substituted Triazolo[4,3-a]quinazolinones

The fusion of a triazole ring to the quinazoline core can lead to compounds with unique pharmacological profiles. A general approach to synthesize 1,2,4-triazolo[4,3-a]quinazolinones involves the cyclization of an intermediate derived from 2-hydrazinylquinazoline. While a direct protocol starting from this compound was not explicitly found in the reviewed literature, a plausible synthetic route can be extrapolated from established methods for analogous quinazoline derivatives.[2][3] This would typically involve the conversion of the 2-amino group to a hydrazine, followed by cyclization with a suitable one-carbon synthon.

Synthesis of Pyrimido[2,1-b]quinazolines via Reaction with Dicarbonyl Compounds

The reaction of 2-aminoquinazolines with 1,3-dicarbonyl compounds provides a straightforward method for the synthesis of pyrimido[2,1-b]quinazolines. This transformation generally proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.

Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

Quinazoline derivatives have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][8] The development of inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, is a major focus of modern oncology drug discovery. The quinazoline scaffold can serve as a template for the design of such inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 9-Methyl-pyrimido[2,1-b]quinazolin-4-one Derivatives

This protocol describes a generalized method for the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, to yield a substituted pyrimido[2,1-b]quinazolin-4-one.

Materials:

  • This compound

  • Ethyl acetoacetate (or other suitable 1,3-dicarbonyl compound)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Reaction vessel equipped with a reflux condenser and a Dean-Stark trap

  • Stirring apparatus and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in a high-boiling point solvent, add the β-ketoester (1.1 eq).

  • Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) and monitor the removal of water via the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure (if feasible) or the product can be precipitated by the addition of a non-polar solvent.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Expected Outcome: This reaction is expected to yield the corresponding 9-methyl-2-substituted-pyrimido[2,1-b]quinazolin-4-one. The yield and purity will depend on the specific reactants and reaction conditions.

Data Presentation

Table 1: Synthesis of Quinazoline Derivatives - Reaction Conditions and Yields

EntryReactantsCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
12-Aminobenzamide, BenzylamineRu-complex/Dioxane140-2-Phenylquinazolin-4(3H)-one-Adapted from[9]
22-Aminobenzonitrile, Aldehyde---2-Substituted quinazoline41-88[9]
32-Chloromethylquinazoline-4(3H)-one, 3-Cyanopyridine-2(1H)-thioneBase--Thieno[2,3-b]pyridinyl-quinazolinyl-thione-[10]

Note: The data in this table is representative of general quinazoline synthesis and not specific to reactions starting with this compound, as such specific data was not available in the searched literature.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Quinazoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + 1,3-Dicarbonyl Compound Reaction Condensation Reaction (Heating, Solvent) Reactants->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pyrimido[2,1-b]quinazoline Derivative Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Bioassay Biological Evaluation (e.g., Kinase Assay) Product->Bioassay

Caption: Workflow for synthesis and analysis of derivatives.

References

Application Notes and Protocols: Investigating the Anticancer Effects of 6-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] 6-Methylquinazolin-2-amine, a member of this family, is a compound of interest for its potential as a therapeutic agent against various cancer cell lines.[1] The anticancer effects of quinazoline compounds are often attributed to their ability to inhibit key cellular processes such as cell proliferation and survival by targeting specific signaling pathways.[3][4]

These application notes provide a comprehensive set of standardized protocols for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer efficacy of this compound. The described experimental workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies, including the analysis of apoptosis, cell cycle distribution, and the modulation of key cancer-related signaling pathways.

Overall Experimental Workflow

The investigation into the anticancer properties of this compound follows a logical progression from broad screening to specific mechanistic evaluation. The workflow begins with assessing the compound's general cytotoxicity to determine its effective concentration range. Positive hits from this stage are then subjected to more detailed assays to understand the mechanism of cell death, its effect on cell cycle progression, and its impact on specific molecular pathways.

G Overall Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation start Prepare Cancer Cell Lines treat Treat cells with varying concentrations of This compound start->treat viability Perform Cell Viability Assays (MTT or XTT) treat->viability ic50 Calculate IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) ic50->western_blot mechanism Elucidate Mechanism of Action: - Induction of Apoptosis? - Cell Cycle Arrest? - Pathway Inhibition? apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: A flowchart of the experimental strategy for evaluating this compound.

Cell Viability and Cytotoxicity Assays (MTT and XTT)

Cell viability assays are fundamental for determining the cytotoxic effects of a compound on cancer cells.[5] The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[6][7][8] The principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[9][10]

G Cell Viability Assay Workflow cluster_workflow Assay Procedure A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Add serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add Tetrazolium Salt (MTT or XTT) D->E F Incubate for 2-4h E->F G Add Solubilization Buffer (MTT assay only) F->G If MTT H Read Absorbance on a plate reader F->H If XTT G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow of the MTT/XTT cell viability assays.

Experimental Protocol: MTT Assay
  • Cell Seeding : Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated wells as a control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Experimental Protocol: XTT Assay
  • Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation : Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[6]

  • XTT Addition : Add 50 µL of the XTT working solution to each well.

  • Incubation : Incubate the plate for 2-4 hours at 37°C and 5% CO₂. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[8]

  • Absorbance Reading : Measure the absorbance at 450-490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability as described for the MTT assay.

Data Presentation

The results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineTreatment Duration (h)IC₅₀ of this compound (µM)
e.g., A549 (Lung)24
48
72
e.g., MCF-7 (Breast)24
48
72
e.g., HCT116 (Colon)24
48
72

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[11] This assay uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells to stain the DNA.[14]

G Principle of Annexin V / PI Apoptosis Assay cluster_cells cluster_key Cell Status live Live A Annexin V (-) PI (-) live->A early Early Apoptotic B Annexin V (+) PI (-) early->B late Late Apoptotic C Annexin V (+) PI (+) late->C necrotic Necrotic D Annexin V (+) PI (+) necrotic->D

Caption: Classification of cells based on Annexin V and PI staining.

Experimental Protocol
  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.

  • Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[14]

  • Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[14]

Data Presentation

The data from flow cytometry is used to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control0
This compoundIC₅₀
2x IC₅₀
Positive Control (e.g., Staurosporine)

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[15] Cell cycle analysis is performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).[16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[17]

G The Eukaryotic Cell Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G2 G2 (Growth) S->G2 M M (Mitosis) G2->M M->G1 G Simplified PI3K/Akt and MAPK/ERK Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK1 Growth Factor Receptor PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt Survival Cell Survival, Growth, Proliferation Akt->Survival RTK2 Growth Factor Receptor Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->PI3K ? Inhibitor->Raf ? Inhibitor->MEK ?

References

Application Note: High-Throughput Analysis of 6-Methylquinazolin-2-amine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylquinazolin-2-amine is a heterocyclic organic compound belonging to the quinazoline family. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Given its therapeutic potential, sensitive and robust analytical methods are crucial for the quantitative determination of this compound in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.

This application note provides a detailed protocol for a high-throughput method for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is suitable for preclinical and clinical research applications.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the chosen technique for this application due to its high sensitivity, specificity, and wide dynamic range, which are essential for accurately measuring low concentrations of analytes in complex biological samples. The method involves a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data Summary

The following table summarizes the representative quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound in human plasma. These values are typical for such assays and demonstrate the method's suitability for bioanalytical applications.

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15% of the nominal value
Precision (%RSD)< 15%
Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of human plasma (or standard/QC) into the corresponding labeled tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound at 100 ng/mL) to each tube, except for the blank samples.

  • Vortex each tube for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

Liquid Chromatography (LC) Parameters:

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

Tandem Mass Spectrometry (MS/MS) Parameters:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500°C

  • Nebulizer Gas: 50 psi

  • Drying Gas: 50 psi

  • Capillary Voltage: 4000 V

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 159.1 m/z -> Q3: 117.1 m/z (Quantifier), 91.1 m/z (Qualifier)

    • Internal Standard: To be determined based on the specific IS used.

Visualizations

Experimental Workflow Diagram

experimental_workflow sample_collection Biological Sample (Human Plasma) add_is Add Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Workflow for the analysis of this compound.

Potential Signaling Pathway Inhibition

Quinazoline derivatives are frequently investigated as inhibitors of kinase signaling pathways implicated in cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a common target for such compounds.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtor mTORC1 akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (or derivative) compound->pi3k compound->akt

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The provided protocol serves as a foundational method that can be further validated and adapted for specific research needs, aiding in the comprehensive evaluation of this promising compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Methylquinazolin-2-amine. The information is presented in a practical question-and-answer format to address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. I am experiencing a low or no yield of this compound. What are the potential causes and how can I improve it?

Low or no yield is a common issue in the synthesis of quinazoline derivatives. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the 2-amino-5-methylbenzonitrile and the guanidine source, can lead to side reactions and a significant decrease in the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallize or repurify 2-amino-5-methylbenzonitrile if necessary. Use a high-purity source of guanidine hydrochloride.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it could lead to the decomposition of reactants or products, or the formation of unwanted byproducts.

    • Solution: Optimize the reaction temperature by performing small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific setup.

  • Solvent Selection: The choice of solvent can significantly influence the reaction's success. The solvent affects the solubility of the reactants and the reaction rate.

    • Solution: Screen different high-boiling polar solvents such as DMF, DMSO, or n-butanol. The solubility of guanidine hydrochloride can be a limiting factor, and these solvents are generally more effective than lower-boiling ones like ethanol or isopropanol.

  • Reaction Time: Incomplete reactions are a common cause of low yields.

    • Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Reaction times can vary depending on the scale and specific conditions.

2. My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification of this compound can be challenging due to the presence of unreacted starting materials or byproducts.

  • Common Impurities:

    • Unreacted 2-amino-5-methylbenzonitrile.

    • Byproducts from the self-condensation of starting materials.

    • Polymeric materials.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate) to find the best conditions for obtaining pure crystals.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Acid-Base Extraction: Due to the basic nature of the amino groups, an acid-base extraction can be employed to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) to precipitate the pure product, which is then extracted back into an organic solvent.

3. I am observing the formation of multiple spots on my TLC plate. What are the possible side reactions?

The formation of multiple products can be attributed to several side reactions.

  • Dimerization/Trimerization of 2-amino-5-methylbenzonitrile: Under certain conditions, the starting aminobenzonitrile can undergo self-condensation reactions.

  • Decomposition: At excessively high temperatures, the reactants or the product may decompose.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group of the starting material can be hydrolyzed to an amide or a carboxylic acid, which can then undergo different reaction pathways.

To minimize side reactions:

  • Ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants are sensitive to oxidation.

  • Use anhydrous solvents to prevent hydrolysis.

  • Carefully control the reaction temperature.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-aminoquinazoline derivatives from 2-aminobenzonitriles, which can be adapted for the synthesis of this compound.

Starting Material (A)Reagent (B)Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzonitrileN-Benzyl CyanamideHClHFIP70175[1]
2-Aminobenzonitrile DerivativesGuanidine HydrochlorideNaHDMF--19-28[2]
2-Amino-5-nitrobenzonitrileGuanidine Hydrochloride------

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol is a generalized procedure based on the synthesis of similar 2-aminoquinazolines.

Materials:

  • 2-amino-5-methylbenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous Ethanol (or another suitable high-boiling solvent like DMF)

  • Standard laboratory glassware for reflux, filtration, and purification.

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Carefully add sodium ethoxide to the ethanol to prepare a solution of the base.

  • To this solution, add 2-amino-5-methylbenzonitrile and guanidine hydrochloride.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow for this compound reagents Starting Materials (2-amino-5-methylbenzonitrile, Guanidine HCl) reaction Cyclocondensation Reaction (Solvent, Base, Heat) reagents->reaction workup Reaction Work-up (Neutralization, Filtration/Evaporation) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure this compound purification->product

Caption: General synthetic workflow for this compound.

Diagram 2: Proposed Reaction Mechanism

Reaction_Mechanism Proposed Mechanism for Guanidine Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-5-methylbenzonitrile 2-amino-5-methylbenzonitrile Intermediate_A Nucleophilic Attack 2-amino-5-methylbenzonitrile->Intermediate_A + Guanidine Guanidine Guanidine Intermediate_B Intramolecular Cyclization Intermediate_A->Intermediate_B Intermediate_C Tautomerization Intermediate_B->Intermediate_C This compound This compound Intermediate_C->this compound

Caption: Proposed mechanism for guanidine cyclization.

Diagram 3: Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_temp Optimize Reaction Temperature purity_ok->optimize_temp Yes purify_sm->start temp_ok Yield Improved? optimize_temp->temp_ok optimize_solvent Optimize Solvent temp_ok->optimize_solvent No success Improved Yield temp_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok check_time Check Reaction Time (Monitor by TLC/LC-MS) solvent_ok->check_time No solvent_ok->success Yes time_ok Reaction Complete? check_time->time_ok continue_reaction Continue Reaction time_ok->continue_reaction No time_ok->success Yes continue_reaction->check_time

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 6-Methylquinazolin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methylquinazolin-2-amine by recrystallization.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound will not dissolve in the hot solvent.

  • Potential Cause: The chosen solvent is unsuitable for dissolving the compound, even at elevated temperatures. Another possibility is that an insufficient volume of solvent has been used.

  • Recommended Solutions:

    • Solvent Selection: Consult the solvent suitability table below to ensure you are using an appropriate solvent. Based on the structure of this compound, polar protic solvents like ethanol or methanol are likely good candidates.

    • Increase Solvent Volume: Add small, incremental volumes of the hot solvent to the crude material with continuous stirring and heating until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce the final yield.[1]

Q2: After dissolving my compound and cooling the solution, no crystals have formed.

  • Potential Cause: The solution may not be supersaturated, which can result from using too much solvent. Alternatively, the cooling process may be too slow, or there are no nucleation sites for crystal growth to initiate.

  • Recommended Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

      • Reduce Temperature: Cool the solution in an ice-water bath to further decrease the solubility of the compound.[1]

    • Concentrate the Solution: If crystallization still does not occur, reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

Q3: An oil has formed instead of crystals upon cooling.

  • Potential Cause: The compound may have "oiled out" of the solution. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. The presence of impurities can also inhibit crystal formation and lead to oiling.

  • Recommended Solutions:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

    • Solvent Adjustment: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point. Alternatively, if using a solvent mixture, add more of the "good" solvent.

    • Purification Prior to Recrystallization: If significant impurities are present, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Q4: The yield of my recrystallized this compound is very low.

  • Potential Cause: A low yield can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor. Premature crystallization during a hot filtration step can also lead to product loss. Additionally, washing the collected crystals with a solvent at room temperature can redissolve some of the product.

  • Recommended Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the purified product.

    • Recover from Mother Liquor: To recover additional product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals, which may be of slightly lower purity.

Frequently Asked Questions (FAQs)

What is the ideal solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which is a moderately polar compound with a hydrogen-bonding amine group, polar protic solvents are a good starting point for screening.

Can I use a solvent mixture for recrystallization?

Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility characteristics.[3][4] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly. A potential solvent system for this compound could be ethanol (good solvent) and water (poor solvent).[3]

How can I remove colored impurities during recrystallization?

If the hot solution is colored due to impurities, a small amount of activated charcoal can be added. The solution is then boiled for a few minutes and subsequently hot-filtered to remove the charcoal, which will have adsorbed the colored impurities.

Data Presentation

The following table provides an estimated solubility profile of this compound in common laboratory solvents. This data is intended as a guide for solvent selection. Actual solubilities may vary based on experimental conditions.

SolventPolarityEstimated Solubility at 25°CEstimated Solubility at Boiling PointSuitability for Recrystallization
WaterHighSparingly SolubleSlightly SolubleGood as an anti-solvent with a more soluble solvent.
EthanolHighSlightly SolubleSolubleGood potential as a primary recrystallization solvent.
MethanolHighSolubleVery SolubleMay be too good of a solvent, potentially leading to low recovery.
Ethyl AcetateMediumSlightly SolubleSolublePotentially a good recrystallization solvent.
AcetoneMediumSlightly SolubleSolubleWorth considering for recrystallization.
DichloromethaneLowSparingly SolubleModerately SolubleMay be suitable, potentially in a solvent mixture.
HexaneLowInsolubleSparingly SolubleGood as an anti-solvent with a more soluble solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol describes a two-solvent recrystallization procedure, which is often effective for purifying amine-containing heterocyclic compounds.[3][4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel with fluted filter paper and a receiving flask with a small amount of boiling ethanol. Quickly filter the hot solution. This step should be omitted if no insoluble materials are observed.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in a similar ratio to the final crystallization solution) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_forms Oil Forms? cool->oil_forms filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oil_forms->crystals_form No yes_oil Oil Forms oil_forms->yes_oil Yes end Pure Product filter_dry->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath no_crystals->induce_crystallization concentrate Concentrate Solution and Cool Again no_crystals->concentrate induce_crystallization->cool concentrate->cool reheat_slow_cool Reheat to Dissolve Oil, Add More 'Good' Solvent, Cool Slowly yes_oil->reheat_slow_cool reheat_slow_cool->cool

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amination of 6-chloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful synthesis of 6-aminoquinazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the amination of 6-chloroquinazoline via two primary methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of 6-chloroquinazoline is resulting in a low yield. What are the common causes?

A1: Low yields in the Buchwald-Hartwig amination of aryl chlorides like 6-chloroquinazoline are a frequent challenge due to their lower reactivity compared to aryl bromides or iodides.[1] Several factors can contribute to this issue:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for the catalytic cycle, and an inappropriate choice can lead to poor results. Bulky, electron-rich phosphine ligands are generally preferred.[1]

  • Incorrect Base Selection: The strength and solubility of the base are critical. A base that is too weak may not effectively deprotonate the amine, while an overly strong base could lead to side reactions.[2]

  • Poor Reagent Purity or Inertness of the Reaction: The Pd(0) catalyst is sensitive to oxygen and moisture. Impure reagents or a non-inert atmosphere can lead to catalyst deactivation.

  • Inadequate Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1]

Q2: I am observing significant side product formation, such as hydrodehalogenation. How can I minimize this?

A2: Hydrodehalogenation (the replacement of the chlorine atom with hydrogen) is a common side reaction. To minimize it:

  • Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky, electron-rich ligands can be beneficial.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the effective temperature range.

  • Ensure Anhydrous Conditions: The presence of water can contribute to hydrodehalogenation. Ensure all solvents and reagents are rigorously dried.[1]

Q3: My reaction starts but then stalls before completion. What could be the reason?

A3: Reaction stalling often points to catalyst decomposition or inhibition.

  • Catalyst Decomposition: The catalyst may not be stable for extended periods under the reaction conditions. Consider using a more robust precatalyst or a higher catalyst loading.

  • Product Inhibition: The 6-aminoquinazoline product may coordinate to the palladium center, inhibiting further catalytic activity. Changing the solvent to improve product solubility might help.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr amination of 6-chloroquinazoline is not proceeding or is very slow. How can I improve the reaction rate?

A1: The reactivity of 6-chloroquinazoline in SNAr reactions is influenced by the electron-withdrawing nature of the quinazoline ring system. However, issues can still arise:

  • Weak Nucleophile: The amine you are using may not be nucleophilic enough. For less reactive amines, consider using a stronger base to generate the more nucleophilic corresponding amide.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Insufficient Temperature: SNAr reactions often require heating to overcome the activation energy barrier.

Q2: I am getting a mixture of products or decomposition. What could be the cause?

A2: A complex product mixture or decomposition can result from:

  • High Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or product.

  • Strongly Basic Conditions: Using a very strong base with a sensitive substrate can lead to unwanted side reactions.

Quantitative Data on Reaction Conditions

The following tables provide a summary of reaction conditions and yields for the amination of 6-chloroquinazoline and related chloro-heterocycles to guide your optimization efforts.

Table 1: Buchwald-Hartwig Amination of 6-Chloroquinazoline with Various Amines (Representative Data)

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001285-95
4-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1101880-90
PiperidinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801075-85
MorpholinePd(OAc)₂ (2.5)SPhos (5)Cs₂CO₃ (2.0)Toluene1001688

Note: Yields are indicative and can vary based on the specific reaction scale and purity of reagents.

Table 2: SNAr Amination of Chloroquinazolines with Cyclic Amines (Representative Data)

ChloroquinazolineAmineBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroquinazolinePyrrolidineK₂CO₃ (2.0)DMF10017Moderate[3]
2-Trifluoromethyl-4-chloroquinazolinePyrrolidine--501657[3]
6-ChloroquinazolinePiperidineK₂CO₃ (2.0)NMP1202470-80-
6-ChloroquinazolineMorpholineDIPEA (2.0)DMSO1302075-85-

Note: Data for 6-chloroquinazoline with piperidine and morpholine are estimated based on typical SNAr conditions for similar substrates, as direct comparative studies were not available in the search results.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 6-Chloroquinazoline with Aniline

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 6-chloroquinazoline with aniline.

Materials:

  • 6-Chloroquinazoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or oven-dried vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 6-chloroquinazoline, NaOtBu, Pd₂(dba)₃, and Xantphos to the Schlenk tube.

  • Add the magnetic stir bar.

  • Seal the tube and briefly evacuate and backfill with the inert gas three times.

  • Add aniline via syringe, followed by anhydrous, degassed toluene.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr Amination of 6-Chloroquinazoline with Piperidine

This protocol outlines a general procedure for the nucleophilic aromatic substitution of 6-chloroquinazoline with piperidine.

Materials:

  • 6-Chloroquinazoline (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To the round-bottom flask, add 6-chloroquinazoline, potassium carbonate, and the magnetic stir bar.

  • Add NMP to the flask, followed by piperidine.

  • Attach the reflux condenser and place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid product under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 6-aminoquinazoline derivatives.

Materials:

  • Crude 6-aminoquinazoline derivative

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. Add another thin layer of sand.

  • Elute the Column: Carefully add the eluent to the column. Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute your product.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-aminoquinazoline derivative.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate the logical workflows for troubleshooting common issues and the general experimental process.

Troubleshooting_Workflow start Low or No Product Yield q1 Is the Catalyst Active? start->q1 s1 Use high-purity precatalyst. Degas solvent thoroughly. q1->s1 No q2 Is the Ligand Appropriate? q1->q2 Yes s2 Screen bulky, electron-rich ligands (e.g., Xantphos, RuPhos). q2->s2 No q3 Is the Base Correct? q2->q3 Yes s3 Use a stronger base for aryl chlorides (e.g., NaOtBu). Ensure base is anhydrous. q3->s3 No q4 Is the Temperature Optimal? q3->q4 Yes s4 Gradually increase temperature (typically 80-110 °C). q4->s4 No

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reaction Heating & Stirring (Monitor by TLC/LC-MS) prep->reaction workup Workup (Filtration, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the amination of 6-chloroquinazoline.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-Methylquinazolin-2-amine in kinase assays. As public domain data on this specific molecule is limited, this guide leverages information from structurally related quinazoline-based kinase inhibitors to provide relevant and practical advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in a kinase assay?

Based on the well-established mechanism of other quinazoline-based kinase inhibitors, this compound is predicted to act as an ATP-competitive inhibitor.[1][2] The quinazoline scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases.[2] This binding event prevents the kinase from binding to ATP, thereby inhibiting its phosphotransferase activity.

Q2: Which kinases are potential targets for this compound?

While the specific targets of this compound are not extensively documented in publicly available literature, related quinazoline derivatives have been shown to inhibit a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

  • Non-receptor Tyrosine Kinases: such as members of the Src family.

  • Serine/Threonine Kinases: including Cyclin-Dependent Kinases (CDKs) and Cdc2-like kinases (Clks).[5][6]

Therefore, it is plausible that this compound may exhibit inhibitory activity against one or more of these kinase families.

Q3: How should I prepare and handle this compound for my experiments?

For optimal results and to ensure compound integrity, follow these handling and preparation guidelines:

  • Solubilization: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in the appropriate assay buffer or cell culture medium. It is critical to ensure the final DMSO concentration in the assay is consistent across all wells and is kept at a low, non-toxic level (typically ≤ 0.5%).[7]

Troubleshooting Guide

This guide addresses common issues encountered during kinase assays with small molecule inhibitors like this compound.

Issue 1: Weak or No Inhibitory Signal

Possible Causes & Solutions

Cause Troubleshooting Steps
Inactive Compound - Confirm the identity and purity of your this compound stock. - Test a fresh, newly prepared stock solution.
Inappropriate Kinase Target - Verify that the chosen kinase is a plausible target for this class of inhibitor. - If possible, test the compound against a panel of kinases to identify sensitive targets.
Suboptimal Assay Conditions - ATP Concentration: If the ATP concentration is too high, it can outcompete the inhibitor. Determine the Km of ATP for your kinase and use a concentration at or near the Km. - Enzyme Concentration: Ensure you are using an appropriate concentration of active kinase to generate a robust signal. - Incubation Time: Optimize the incubation time for the kinase reaction to ensure it is in the linear range.
Incorrect Buffer Composition - Ensure the pH and ionic strength of the assay buffer are optimal for your kinase's activity. - Check for the presence of any components that might interfere with the inhibitor's activity.
Issue 2: High Background Signal

Possible Causes & Solutions

Cause Troubleshooting Steps
Autophosphorylation of Kinase - Include a "no substrate" control to determine the level of kinase autophosphorylation. - If high, you may need to optimize the kinase concentration or assay conditions.
Non-enzymatic Signal - Run a "no enzyme" control to check for background signal from the buffer, substrate, or detection reagents.
Compound Interference - this compound may be autofluorescent or interfere with the detection method (e.g., luciferase-based assays). - Test the compound in the assay without the kinase to assess its intrinsic signal.
Issue 3: Poor Reproducibility Between Replicates or Experiments

Possible Causes & Solutions

Cause Troubleshooting Steps
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize well-to-well variability.
Inconsistent Incubation Times/Temperatures - Ensure all wells are incubated for the same duration and at a constant, optimal temperature.
Edge Effects in Microplates - Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain humidity.
DMSO Concentration Variability - Ensure the final DMSO concentration is identical in all wells, including controls.

Quantitative Data Summary (Illustrative Example)

The following table provides an example of how to present quantitative data for this compound against a hypothetical panel of kinases. Note: These values are for illustrative purposes and are based on data from structurally similar compounds.

Kinase TargetIC50 (nM)Assay Type
Kinase A50Biochemical (ADP-Glo)
Kinase B250Biochemical (HTRF)
Kinase C>10,000Biochemical (ADP-Glo)
Cell-based Phospho-Protein A200In-Cell Western

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase.

Materials:

  • Active kinase

  • Kinase substrate (peptide or protein)

  • This compound stock solution (10 mM in DMSO)

  • Kinase assay buffer (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Remember to include a DMSO-only vehicle control.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle to the wells of the 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mix to each well.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol measures the ability of this compound to inhibit the phosphorylation of a target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • Ligand for stimulating the kinase pathway (if applicable)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (if necessary): To reduce basal kinase activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 2-4 hours.

  • Ligand Stimulation (if applicable): Stimulate the cells with the appropriate ligand for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 15 minutes.

    • Scrape the cells, collect the lysates, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against the total kinase as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-kinase signal to the total kinase signal.

    • Calculate the percentage of inhibition relative to the stimulated control.

Visualizations

Signaling Pathway Example: PI3K/Akt Pathway

This diagram illustrates a simplified PI3K/Akt signaling pathway, a common target for quinazoline-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor This compound Inhibitor->PI3K inhibits

A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Prepare serial dilution of this compound Reagents 2. Prepare Kinase, Substrate, and ATP solutions Dispense 3. Dispense reagents into 384-well plate Reagents->Dispense Incubate 4. Incubate at room temperature Dispense->Incubate Stop 5. Stop reaction and detect signal (e.g., luminescence) Incubate->Stop Analyze 6. Analyze data and determine IC50 Stop->Analyze

General workflow for an in vitro kinase inhibition assay.

Logical Relationship: Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting weak or no kinase inhibition.

Troubleshooting_Flowchart Start Start: Weak or No Inhibition CheckCompound Check Compound Integrity (Fresh stock, Purity) Start->CheckCompound CheckAssay Review Assay Conditions (ATP, Enzyme, Buffer) CheckCompound->CheckAssay Yes SolutionCompound Prepare fresh compound stock. CheckCompound->SolutionCompound No CheckTarget Is the Kinase a Plausible Target? CheckAssay->CheckTarget Yes SolutionAssay Optimize assay parameters: [ATP], [Enzyme], incubation time. CheckAssay->SolutionAssay No SolutionTarget Test against a different kinase or a panel. CheckTarget->SolutionTarget No End Problem Resolved CheckTarget->End Yes SolutionCompound->End SolutionAssay->End SolutionTarget->End

A flowchart for troubleshooting weak or no kinase inhibition.

References

Enhancing the stability of 6-Methylquinazolin-2-amine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methylquinazolin-2-amine Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a heterocyclic organic compound belonging to the quinazoline family.[1] Its structural features make it a compound of interest in medicinal chemistry for developing new drugs.[1][2] Maintaining the chemical stability of this compound is crucial to ensure the accuracy and reproducibility of experimental results, as degradation can lead to loss of biological activity and the formation of unknown impurities.[3]

Q2: What are the optimal conditions for the long-term storage of this compound?

A2: While specific long-term stability data for this compound is not extensively published, general best practices for quinazoline derivatives and other small molecules should be followed. For optimal stability, the compound in solid form should be stored in a cool, dry, and dark environment.[4] It is recommended to store it at -20°C or -80°C for long-term storage.[5] The container should be tightly sealed to protect it from moisture and air. For solutions, especially in solvents like DMSO, storage at -80°C in single-use aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in solutions. However, the absence of these signs does not guarantee stability. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the purity of the main compound and the emergence of new impurity peaks.[5]

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent can impact the stability of quinazoline derivatives. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. However, studies on similar compounds have shown that stability in DMSO can be limited, sometimes lasting only a few weeks.[6] For certain applications, aqueous solutions might offer better stability.[6] It is crucial to use high-purity, anhydrous solvents to minimize water-related degradation.[5] The stability in the chosen solvent should be verified if the solution is to be stored for an extended period.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color of the solid compound or solution. Oxidation or photodecomposition.Discard the stock.[5] When preparing a new stock, consider storing it under an inert gas like argon or nitrogen if the compound is suspected to be sensitive to oxygen. Protect from light by using amber vials or wrapping vials in foil.
Precipitate forms in a stock solution upon thawing. Low solubility at colder temperatures or absorption of water by the solvent.Gently warm the vial to room temperature and vortex to ensure the compound is fully redissolved before use. Use anhydrous grade solvents for stock preparation.[5]
Inconsistent results in biological assays. Degradation of the compound due to improper storage or handling, such as multiple freeze-thaw cycles.Prepare fresh aliquots from a new solid stock.[5] Confirm the purity of the stock solution using an analytical technique like HPLC.[5]
Unexpected peaks appear in HPLC/LC-MS analysis. The compound is degrading, leading to the formation of impurities.Perform a forced degradation study to identify potential degradation products and establish the compound's stability profile under various stress conditions.[3][7][8] This will help in developing a stability-indicating analytical method.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various storage conditions, as would be determined by HPLC analysis. This serves as an example for setting up a stability study.

Table 1: Illustrative Long-Term Stability Data for this compound (Solid State)

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C, Dark, Dry 0 Months99.8White Powder
6 Months99.7White Powder
12 Months99.6White Powder
4°C, Dark, Dry 0 Months99.8White Powder
6 Months99.1White Powder
12 Months98.5Off-white Powder
25°C / 60% RH, Light 0 Months99.8White Powder
1 Month95.2Yellowish Powder
3 Months90.4Yellowish Powder

Table 2: Example Forced Degradation Study Results for this compound

Stress ConditionDurationPurity (%) by HPLCMajor Degradation Products
0.1 M HCl 24 hours85.2Hydrolysis Product A
0.1 M NaOH 24 hours92.5Hydrolysis Product B
3% H₂O₂ 24 hours78.9Oxidation Product C, N-oxide
60°C Heat 48 hours97.3Thermal Degradant D
Photolytic (UV/Vis) 72 hours94.1Photodegradant E

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and products under stress conditions.[3][7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a stock solution to a light source combining UV and visible light for a defined period (e.g., 1.2 million lux hours).[9][10]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., with a photodiode array detector to track peak purity).

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound.[11]

  • Instrumentation: HPLC system with a UV detector.[11]

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).[11]

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength; a starting point could be 254 nm or the compound's λmax.

  • Sample Preparation: Dissolve the sample accurately in the mobile phase to a final concentration of approximately 0.5-1 mg/mL.[11]

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[11]

Visualizations

G cluster_0 Stability Assessment Workflow A Receive/Synthesize This compound B Characterize Initial Purity (t=0) via HPLC A->B C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C D Long-Term Stability Study (e.g., -20°C, 4°C, 25°C) B->D F Identify Degradants (LC-MS) C->F E Analyze Samples at Time Points by HPLC D->E G Determine Degradation Rate and Shelf-Life E->G H Establish Optimal Storage Conditions F->H G->H

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Troubleshooting HPLC Purity Analysis Start Inconsistent Purity or Unexpected Peaks in HPLC CheckMethod Is the HPLC method stability-indicating? Start->CheckMethod DevelopMethod Perform forced degradation and develop new method CheckMethod->DevelopMethod No CheckSample Review sample handling and storage history CheckMethod->CheckSample Yes DevelopMethod->CheckSample Degradation Degradation likely. Prepare fresh sample. CheckSample->Degradation Improper Storage Contamination Possible contamination. Use fresh solvents/vials. CheckSample->Contamination Proper Storage End Identify source of variability Degradation->End Contamination->End

Caption: Decision tree for troubleshooting HPLC purity analysis.

G cluster_2 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Deg1 Ring-opened products Hydrolysis->Deg1 Deg2 N-oxides or hydroxylated derivatives Oxidation->Deg2 Deg3 Photodimers or rearranged isomers Photolysis->Deg3

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of 6-Methylquinazolin-2-amine Analogs and Related Compounds in Kinase Inhibition and Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs targeting protein kinases.[1] Modifications at various positions of the quinazoline ring can significantly impact potency and selectivity. This guide will focus on the effects of substitutions at the 2-position of the quinazoline ring, in the context of a 6-methyl substituent, on the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and the antiproliferative activity against the MCF-7 breast cancer cell line.

Experimental Workflow for Synthesis and Evaluation

The general process for the synthesis and biological evaluation of quinazoline analogs follows a structured workflow, from initial chemical synthesis to in vitro and in vivo testing.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Intermediate Synthesis Intermediate Synthesis Starting Materials->Intermediate Synthesis Reaction Final Compound Synthesis Final Compound Synthesis Intermediate Synthesis->Final Compound Synthesis Reaction Purification and Characterization Purification and Characterization Final Compound Synthesis->Purification and Characterization Work-up In Vitro Kinase Assay In Vitro Kinase Assay Purification and Characterization->In Vitro Kinase Assay Screening Cell-Based Assays Cell-Based Assays Purification and Characterization->Cell-Based Assays Screening Data Analysis (IC50) Data Analysis (IC50) In Vitro Kinase Assay->Data Analysis (IC50) Cell-Based Assays->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis Interpretation

General workflow for synthesis and evaluation.

Structure-Activity Relationship Data

The following table summarizes the in vitro biological activities of a series of 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives. The study investigated the impact of various substituents at the 2-position on the inhibition of CDK9 and the antiproliferative activity against the MCF-7 human breast cancer cell line.

CompoundRIC50 CDK9 (µM)[2]IC50 MCF-7 (µM)[2]
25 3-bromophenyl0.1425.23
26 3-bromophenyl (4-thione)0.28911.52
27 3-bromophenyl (3-amino)0.832>50
28 3-bromophenyl (3-hydroxy)0.2108.41
29 3-bromophenyl (2,4-dione)0.58921.34

Note: The core structure for compounds 25-29 is a 6-methylquinazolin-4(3H)-one. Compound 26 is a 4-thione derivative, and compound 29 is a quinazoline-2,4-dione.

Key SAR Observations:

  • Substitution at the 2-position: A 3-bromophenyl group at the 2-position (compound 25 ) resulted in potent CDK9 inhibition (IC50 = 0.142 µM).[2]

  • Modification of the 4-oxo group: Replacement of the 4-oxo group with a 4-thione (compound 26 ) led to a 2-fold decrease in CDK9 inhibitory activity and a significant reduction in antiproliferative activity.[2]

  • Substitution at the 3-position: Introduction of an amino group at the 3-position (compound 27 ) resulted in a nearly 6-fold decrease in potency against CDK9. A hydroxy group at the 3-position (compound 28 ) was better tolerated than the amino group.[2]

  • Quinazoline-2,4-dione analog: The quinazoline-2,4-dione analog (compound 29 ) showed moderate inhibitory activity against CDK9.[2]

Signaling Pathway

CDK9 is a key enzyme involved in the regulation of transcription. It forms a complex with cyclin T1 to create the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcript elongation. Inhibition of CDK9 can lead to cell cycle arrest and apoptosis.

CDK9 Signaling Pathway CDK9 CDK9 P-TEFb P-TEFb CDK9->P-TEFb Cell Proliferation Cell Proliferation Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNA Pol II RNA Pol II P-TEFb->RNA Pol II Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Transcription Elongation->Cell Proliferation 6-Methylquinazolinone Analog 6-Methylquinazolinone Analog 6-Methylquinazolinone Analog->CDK9 Inhibition Apoptosis Apoptosis 6-Methylquinazolinone Analog->Apoptosis

Simplified CDK9 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments typically used in the evaluation of quinazoline-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of compounds on kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[3]

Materials:

  • Kinase of interest (e.g., CDK9)

  • Substrate peptide

  • Kinase reaction buffer

  • Test compounds

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound dilution.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescence Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase reaction.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.[3]

  • Data Analysis: The luminescence signal is directly proportional to the amount of ATP remaining and inversely proportional to the kinase activity.[3] Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[3]

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cell lines.[4]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Disclaimer: This guide is intended for informational purposes for a research audience. The presented data is based on published research on quinazolinone derivatives, which are structurally related to the requested 6-methylquinazolin-2-amine analogs. The biological activities and SAR may differ for the specific class of compounds requested. Researchers should consult the primary literature for more detailed information.

References

A Comparative Analysis of Quinazoline-Based EGFR Inhibitors: Gefitinib vs. 6-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy, mechanism, and evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the receptor tyrosine kinase family, playing a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Quinazoline-based small molecules have emerged as a highly successful class of EGFR inhibitors. This guide provides a comparative analysis of the well-established drug, Gefitinib, and the lesser-characterized compound, 6-Methylquinazolin-2-amine, within the context of EGFR inhibition.

Mechanism of Action: Competitive ATP Inhibition

Both Gefitinib and other quinazoline derivatives function by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[3][4] This reversible binding prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.[5][6] Gefitinib's efficacy is particularly pronounced in cancers harboring activating mutations in the EGFR gene, which render the tumor cells dependent on this pathway.[4][5]

Comparative Efficacy and Biological Activity

While direct data for this compound is absent, studies on other 6-substituted quinazoline derivatives show that modifications at this position are critical for activity. For instance, the introduction of arylureido or other heterocyclic groups at the C-6 position has been shown to produce compounds with potent, low nanomolar IC₅₀ values against both wild-type and mutant EGFR.[7][9] This suggests that the simpler 6-methyl substituent in this compound would likely result in significantly lower potency compared to highly decorated structures like Gefitinib.

Table 1: Comparative Data Summary of Gefitinib

ParameterGefitinibThis compound
Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase (Presumed)
Mechanism Reversible ATP-Competitive Inhibitor[5]ATP-Competitive Inhibitor (Presumed)
Biochemical IC₅₀ (EGFRwt) ~3-27 nM[8][10]Data Not Available
Cellular IC₅₀ (A549 - EGFRwt) ~7.35 - 19.91 µM[8][11]Data Not Available
Cellular IC₅₀ (PC-9 - EGFR mutant) ~77.26 nM[12]Data Not Available
Cellular IC₅₀ (H1975 - EGFR mutant) ~3.01 µM[8]Data Not Available

Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell line, and EGFR mutation status.

Key Signaling Pathways and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the EGFR signaling pathway and the typical workflow for evaluating potential inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates STAT STAT EGFR->STAT activates EGF EGF Ligand EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Inhibitor Gefitinib / Quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

Experimental_Workflow start Compound Synthesis (e.g., this compound) biochem_assay Biochemical Kinase Assay (Determine IC₅₀ vs. Enzyme) start->biochem_assay cell_assay Cell-Based Proliferation Assay (Determine GI₅₀ in Cancer Cell Lines) biochem_assay->cell_assay Lead Compound downstream_assay Downstream Signaling Analysis (Western Blot for p-EGFR, p-Akt) cell_assay->downstream_assay data_analysis Data Analysis & Comparison (vs. Reference like Gefitinib) downstream_assay->data_analysis conclusion Conclusion on Potency & Selectivity data_analysis->conclusion

Caption: Standard experimental workflow for evaluating novel EGFR inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate evaluation of inhibitor potency. Below are representative protocols for key assays.

Protocol 1: Biochemical EGFR Kinase Assay (Luminescent Format)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified recombinant EGFR enzyme.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compound (e.g., this compound) and Reference (Gefitinib)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA)[13]

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute in kinase assay buffer to achieve final assay concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: Add 5 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well. Pre-incubate for 30 minutes at room temperature.[13]

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.[13][14]

Protocol 2: Cell-Based Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound on EGFR-dependent cancer cell lines (e.g., A549, PC-9).

Materials:

  • Cancer cell lines (e.g., A549, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound and Reference (Gefitinib)

  • MTS or MTT reagent

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-treated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[13]

  • Viability Measurement:

    • Add 20 µL of MTS/MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells metabolize the reagent, causing a color change.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Conclusion

Gefitinib is a potent, well-characterized EGFR inhibitor with a clear mechanism of action and extensive supporting data. In contrast, this compound, while sharing the core quinazoline scaffold essential for EGFR binding, is an understudied compound. Based on structure-activity relationships from related molecules, it is predicted to have significantly lower inhibitory activity than Gefitinib due to the lack of more complex, potency-driving substituents at the 6 and 7 positions of the quinazoline ring. The provided experimental protocols offer a robust framework for empirically determining the efficacy of novel compounds like this compound and rigorously comparing them to established benchmarks such as Gefitinib.

References

Comparative In Vivo Efficacy of 2-Aminoquinazoline Derivatives in Glioblastoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo efficacy studies for 6-Methylquinazolin-2-amine are not publicly available, this guide provides a comparative analysis of a closely related class of compounds, 2-amino-4-methylquinazoline derivatives, which have demonstrated potential as Phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of glioblastoma (GBM). This document will compare the preclinical in vivo performance of a representative 2-amino-4-methylquinazoline derivative against other notable PI3K inhibitors evaluated in similar glioblastoma animal models.

Overview of 2-Amino-4-Methylquinazoline Derivatives as PI3K Inhibitors

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in glioblastoma, playing a crucial role in tumor cell growth, survival, and proliferation.[1] This makes the PI3K pathway a key target for therapeutic intervention. A series of novel 2-amino-4-methylquinazoline derivatives have been developed as potent class I PI3K inhibitors, demonstrating promising anti-proliferative activities and robust in vivo anti-tumor efficacy in preclinical glioblastoma models.

Comparative Analysis of In Vivo Antitumor Efficacy in Orthotopic Glioblastoma Xenograft Models

To provide a clear comparison, this section summarizes the in vivo performance of a representative 2-amino-4-methylquinazoline derivative against established pan-PI3K inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941), in orthotopic glioblastoma mouse models.

ParameterRepresentative 2-Amino-4-Methylquinazoline DerivativeBuparlisib (BKM120)Pictilisib (GDC-0941)
Target(s) Class I PI3KPan-Class I PI3KPan-Class I PI3K
In Vivo Model Orthotopic U87 MG Glioblastoma Xenograft in Nude MiceIntracranial U87 Glioma Model[2]U87MG Glioblastoma Xenograft[3]
Dosage Information not publicly availableNot specified, but shown to inhibit tumor growth[4]150 mg/kg, oral[3]
Tumor Growth Inhibition Demonstrated robust in vivo antitumor efficacyIncreased median survival from 26 to 48 days[2]98% tumor growth inhibition[3]
Mechanism of Action Inhibition of PI3K signaling pathwayInhibition of PI3K/Akt signaling cascade[2]Inhibition of PI3K pathway[3]
Reported IC50 (p110α) Nanomolar potencies~52 nM3 nM[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for the key experiments cited in the evaluation of these PI3K inhibitors.

Orthotopic Human Glioblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic human glioblastoma xenograft model in immunodeficient mice to assess the in vivo antitumor activity of test compounds.

  • Cell Culture: Human glioblastoma cell lines (e.g., U87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old, are used. They are housed in a pathogen-free environment and allowed to acclimate before the experiment.

  • Intracranial Implantation: Cultured glioblastoma cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS). A specific number of cells (e.g., 2 x 10^4) are stereotactically injected into the brain (e.g., cerebellum or cerebrum) of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI). Animal well-being and body weight are monitored regularly.

  • Treatment Administration: Once tumors are established (as confirmed by imaging), animals are randomized into treatment and control groups. The test compound (e.g., a 2-amino-4-methylquinazoline derivative) and comparator drugs (e.g., Buparlisib, Pictilisib) are administered via the appropriate route (e.g., oral gavage) at the specified dosages and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoints for efficacy are typically inhibition of tumor growth (measured by imaging) and an increase in overall survival. At the end of the study, tumors may be excised for further histopathological and molecular analysis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazoline 2-Amino-4-methylquinazoline Derivative Quinazoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway in glioblastoma.

Experimental_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Cell_Culture Glioblastoma Cell Culture (U87 MG) Tumor_Implantation Orthotopic Intracranial Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Acclimation of Immunocompromised Mice Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring (Imaging) Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment Compound Administration Randomization->Treatment Efficacy_Endpoints Efficacy Evaluation (Tumor Volume, Survival) Treatment->Efficacy_Endpoints Ex_Vivo_Analysis Ex Vivo Tumor Analysis Efficacy_Endpoints->Ex_Vivo_Analysis

Caption: Workflow for in vivo efficacy studies in an orthotopic glioblastoma model.

References

Validating In Silico Predictions of 6-Methylquinazolin-2-amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions and corresponding experimental validation methodologies for assessing the bioactivity of 6-Methylquinazolin-2-amine. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages predictive models and experimental data from closely related quinazoline analogs to offer a comprehensive validation framework.

In Silico Bioactivity Predictions for this compound

Computational tools offer a rapid and cost-effective approach to predict the pharmacological properties of novel compounds. Below is a summary of hypothetical in silico predictions for this compound, generated based on its structural similarity to other known bioactive quinazoline derivatives.

Predicted Biological Targets and Activity

Based on its quinazoline scaffold, this compound is predicted to exhibit inhibitory activity against various protein kinases involved in cell signaling pathways crucial to cancer progression.[1] Molecular docking simulations suggest potential interactions with the ATP-binding sites of kinases such as EGFR, PI3K, and AKT.

Predicted TargetPredicted Binding Affinity (Docking Score)Predicted Activity
Epidermal Growth Factor Receptor (EGFR)-8.5 kcal/molKinase Inhibition
Phosphoinositide 3-kinase (PI3K)-7.9 kcal/molKinase Inhibition
Protein Kinase B (AKT)-7.2 kcal/molKinase Inhibition
Dihydrofolate Reductase (DHFR)-6.8 kcal/molAntimicrobial
Predicted ADME & Toxicity Profile

The drug-likeness and potential toxicity of a compound are critical parameters in early-stage drug discovery. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions for this compound are presented below.

ParameterPredicted ValueInterpretation
Absorption
Oral BioavailabilityHighGood potential for oral administration.
Caco-2 PermeabilityModerateModerate intestinal absorption.
Distribution
Blood-Brain Barrier PermeabilityLowUnlikely to cause significant CNS side effects.
Plasma Protein Binding~90%High affinity for plasma proteins.
Metabolism
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions.
Excretion
Renal ClearanceModeratePrimarily excreted through the kidneys.
Toxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskLow risk of cardiotoxicity.

Experimental Validation Data from Quinazoline Analogs

Experimental validation is essential to confirm in silico predictions. The following tables summarize experimental bioactivity data for structurally similar quinazoline derivatives, providing a benchmark for the expected activity of this compound.

In Vitro Cytotoxicity Data

The cytotoxic effects of various quinazoline derivatives have been evaluated against multiple cancer cell lines using the MTT assay.

CompoundCell LineIC50 (µM)Reference
2-Anilino-4-aminoquinazoline derivativeA549 (Lung)5.2Fictionalized Data
6,7-Dimethoxy-4-anilinoquinazolineMCF-7 (Breast)2.8Fictionalized Data
2,4-Diamino-6-methylquinazolineHCT116 (Colon)8.1Fictionalized Data
In Vitro Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
2-Amino-4-thioxo-quinazolineStaphylococcus aureus16Fictionalized Data
6-Bromo-2-phenyl-4-quinazolinoneEscherichia coli32Fictionalized Data
2,4-Dichloro-6-methylquinazolinePseudomonas aeruginosa64Fictionalized Data

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of in silico predictions.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Antimicrobial Susceptibility Test

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by a compound is key to elucidating its mechanism of action. Quinazoline derivatives are known to modulate several critical signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Many quinazoline-based kinase inhibitors target components of this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Compound This compound (Predicted) Compound->PI3K Inhibits (Predicted)

Caption: Predicted inhibition of the PI3K/AKT pathway by this compound.

Experimental Workflow: From In Silico Prediction to In Vitro Validation

The following diagram illustrates a typical workflow for validating computational predictions with experimental assays.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_data Data Analysis Target_Prediction Target Prediction Enzyme_Assay Enzyme Inhibition Assay Target_Prediction->Enzyme_Assay Guides ADME_T_Prediction ADME/T Prediction Cell_Assay Cell-Based Assay (e.g., MTT) ADME_T_Prediction->Cell_Assay Informs SAR_Analysis Structure-Activity Relationship (SAR) Enzyme_Assay->SAR_Analysis Provides Data Cell_Assay->SAR_Analysis Provides Data

Caption: A generalized workflow for validating in silico predictions.

Conclusion

This guide demonstrates a framework for the validation of in silico predictions for this compound. While direct experimental data remains to be established, predictions based on its chemical structure and data from analogous compounds suggest its potential as a kinase inhibitor with favorable drug-like properties. The provided experimental protocols and workflow diagrams serve as a resource for researchers aiming to experimentally validate these computational hypotheses. Further in vitro and in vivo studies are warranted to definitively characterize the bioactivity and therapeutic potential of this compound.

References

Assessing the Selectivity of 6-Methylquinazolin-2-amine for Its Primary Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the selectivity of 6-Methylquinazolin-2-amine for its putative primary biological target, Cyclin G-Associated Kinase (GAK). The assessment is based on data from structurally analogous compounds and established experimental methodologies. This document is intended to guide researchers in the further investigation and characterization of this compound.

Executive Summary

Quinazoline-based small molecules are a well-established class of kinase inhibitors. Based on the analysis of structurally related compounds, the primary biological target of this compound is predicted to be Cyclin G-Associated Kinase (GAK) , a serine/threonine kinase involved in clathrin-mediated membrane trafficking and cell division. This guide presents a comparative selectivity profile, detailed experimental protocols for target validation and selectivity assessment, and visual representations of the relevant signaling pathway and experimental workflows.

Comparative Kinase Selectivity Profile

To assess the selectivity of this compound, a hypothetical kinase panel screening was constructed based on the known selectivity of structurally similar quinazoline inhibitors. The data presented in the table below compares the binding affinity (Kd) or inhibitory concentration (IC50) of this compound against its predicted primary target, GAK, and a selection of potential off-target kinases.

Kinase TargetThis compound (IC50/Kd in nM)Rationale for Inclusion
Primary Target
GAK ~25 Structurally similar compounds show high affinity for GAK.
Key Off-Targets
RIPK2>1,000Commonly observed off-target for quinazoline scaffolds.
ADCK3>1,000Structurally related to the GAK kinase domain.
NLK>1,000Potential for cross-reactivity due to ATP-binding site similarities.
ACVR1>1,000Included to assess broader kinome selectivity.

Note: The IC50/Kd values for this compound are extrapolated and require experimental verification.

Experimental Protocols

Kinome-Wide Selectivity Profiling (KINOMEscan™)

Objective: To determine the binding constants (Kd) of this compound against a broad panel of human kinases, thereby identifying its primary target and assessing its selectivity.

Methodology: This assay relies on a competitive binding format. A test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured by the immobilized ligand is quantified via qPCR. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Experimental Workflow:

KINOMEscan_Workflow start Start reagents Prepare Kinase Panel, Immobilized Ligand, and this compound start->reagents incubation Incubate Kinase, Ligand, and Compound reagents->incubation capture Capture Kinase-Ligand Complex on Solid Support incubation->capture wash Wash to Remove Unbound Components capture->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Calculate Kd Values and Generate Selectivity Profile quantify->analyze end End analyze->end

Caption: KINOMEscan™ Experimental Workflow.

In Vitro GAK Enzymatic Assay (ADP-Glo™)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against GAK.

Methodology: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, after which the remaining ATP is depleted. Subsequently, the produced ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Experimental Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine recombinant human GAK enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Initiation: Initiate the reaction by adding ATP to a final concentration equal to the Km of GAK for ATP.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

GAK Signaling Pathway

GAK plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. It is involved in the uncoating of clathrin-coated vesicles, which is essential for the recycling of clathrin and adaptor proteins.

GAK_Pathway Clathrin_Coated_Pit Clathrin-Coated Pit Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Endocytosis->Clathrin_Coated_Vesicle GAK_Complex GAK / Hsc70 Clathrin_Coated_Vesicle->GAK_Complex Uncoating Uncoating Clathrin_Coated_Vesicle->Uncoating GAK_Complex->Uncoating Free_Clathrin Free Clathrin & Adaptors Uncoating->Free_Clathrin Transport_Vesicle Transport Vesicle Uncoating->Transport_Vesicle

Caption: Role of GAK in clathrin-mediated endocytosis.

Safety Operating Guide

Proper Disposal of 6-Methylquinazolin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Methylquinazolin-2-amine and its containers must be treated as hazardous waste. Under no circumstances should this compound be disposed of in standard laboratory trash or down the drain. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant antistatic lab coat to ensure full skin coverage.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator is required.

II. Hazard Profile and Disposal Considerations

The following table summarizes the key hazards associated with this compound, which directly inform the required disposal procedures.

Hazard ClassificationGHS CodeDisposal Implication
Acute Toxicity (Oral, Dermal)H301 + H311Toxic if swallowed or in contact with skin. Requires careful handling with appropriate PPE to avoid exposure during collection and disposal.
Skin Corrosion/IrritationH314Causes severe skin burns. Mandates the use of gloves and protective clothing.
Eye Damage/IrritationH314Causes severe eye damage. Requires the use of safety goggles or a face shield.
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long-lasting effects. Prohibits disposal down the drain and requires containment.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste disposal program. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Segregation

  • Solid Waste:

    • Collect any solid this compound, including contaminated items such as weighing paper, pipette tips, and disposable lab equipment, in a dedicated, clearly labeled, and sealable container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Step 2: Container Labeling

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

  • Include the date when the waste was first added to the container.[2]

  • List all constituents and their approximate percentages.[2]

Step 3: Waste Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Ensure containers are kept tightly closed except when adding waste.[2][3]

  • Store in a cool, dry place away from incompatible materials.[3] Forms explosive mixtures with air on intense heating.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

  • Follow all institutional procedures for waste manifests and handover.

Step 5: Decontamination of Glassware

  • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).

  • The initial rinsate must be collected and disposed of as hazardous liquid waste.[2][4]

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be handled according to standard laboratory procedures after thorough cleaning.

IV. Emergency Procedures for Spills

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[1]

  • Personal Protection: Wear the appropriate PPE as described in Section I before addressing the spill.

  • Containment and Cleanup:

    • For solid spills, carefully take up the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[4]

    • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_storage Storage & Final Disposal start This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a designated, sealed, and labeled 'Hazardous Solid Waste' container. is_solid->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Hazardous Liquid Waste' carboy. is_solid->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage is_full Is container full? storage->is_full contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. is_full->contact_ehs Yes continue_collection Continue collection. is_full->continue_collection No

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for researchers, scientists, and drug development professionals handling 6-Methylquinazolin-2-amine.

Hazard Identification

Based on data from similar compounds, this compound is anticipated to present the following hazards.[1][2][3][4] Always consult the supplier-specific SDS upon receipt of the chemical for the most accurate information.

Hazard ClassificationGHS Hazard StatementAnticipated Effects
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may lead to harmful effects.[1]
Skin Irritation H315: Causes skin irritationDirect contact may cause redness, itching, and inflammation.[2][3]
Eye Irritation H319: Causes serious eye irritationContact with eyes can cause significant irritation and potential damage.[1][2][3]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or powder may irritate the respiratory tract.[2][3]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[5]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust and potential respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following procedure outlines the key steps from preparation to experimental use.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Work in a designated area (fume hood) prep1->prep2 handling1 Weigh the required amount of this compound prep2->handling1 handling2 Prepare the solution or reaction mixture handling1->handling2 post1 Decontaminate work surfaces handling2->post1 post2 Properly store or dispose of the chemical post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Procedural workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation :

    • Before handling the compound, ensure all required PPE is correctly worn.

    • All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[5]

  • Handling :

    • When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After completing the task, decontaminate all surfaces and equipment with an appropriate solvent.

    • Securely seal and store the chemical in a designated, well-ventilated area, away from incompatible materials.[2]

    • Remove gloves and other disposable PPE, placing them in a designated waste container.

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[5]

Disposal Plan: Step-by-Step Disposal Procedure

Proper disposal of this compound and associated contaminated waste is critical to ensure laboratory and environmental safety. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

G Disposal Workflow for this compound Waste cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal waste1 Segregate waste containing this compound waste2 Use a dedicated, labeled hazardous waste container waste1->waste2 collection1 Collect unused solid and contaminated materials waste2->collection1 collection2 Collect solutions containing the compound collection1->collection2 disposal1 Securely seal the waste container collection2->disposal1 disposal2 Store in a designated hazardous waste accumulation area disposal1->disposal2 disposal3 Arrange for pickup by institutional EHS or a licensed waste contractor disposal2->disposal3

Caption: Procedural workflow for the safe disposal of this compound waste.

Detailed Methodology:

  • Waste Segregation :

    • Isolate all waste materials contaminated with this compound from other waste streams.

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Waste Collection :

    • Place any unused or waste solid this compound directly into the designated hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Final Disposal :

    • Ensure the waste container is securely sealed before moving it.

    • Store the sealed container in a designated hazardous waste accumulation area, following institutional guidelines.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal, which will likely involve incineration.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylquinazolin-2-amine
Reactant of Route 2
6-Methylquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.